Chloramphenicol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020265 | |
| Record name | Chloramphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid | |
| Record name | Chloramphenicol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chloramphenicol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Sublimes in high vacuum | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L | |
| Record name | Chloramphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloramphenicol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water | |
CAS No. |
56-75-7, 2787-09-9 | |
| Record name | (-)-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R*,R*)-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloramphenicol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloramphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloramphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66974FR9Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloramphenicol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5-151.5 °C, MP: 149-153 °C, 150.5 °C | |
| Record name | Chloramphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloramphenicol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of a New Antibiotic Era: The Discovery and Development of Chloramphenicol from Streptomyces venezuelae
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Executive Summary
The discovery of chloramphenicol from Streptomyces venezuelae in the late 1940s marked a pivotal moment in the history of medicine. As the first broad-spectrum antibiotic to be discovered and the first to be synthesized on a large scale, it revolutionized the treatment of a wide range of bacterial infections. This technical guide provides an in-depth exploration of the history of this compound's discovery, detailing the key experiments, methodologies, and quantitative data from the initial isolation of S. venezuelae to the chemical synthesis of this groundbreaking therapeutic agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering valuable insights into the foundational principles of antibiotic discovery and development.
Introduction
The mid-20th century was a golden age for antibiotic discovery, a period of intense research that yielded numerous life-saving antimicrobial agents. Among these, this compound holds a unique and significant place. First isolated in 1947 from a soil actinomycete, Streptomyces venezuelae, it was quickly recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as rickettsiae.[1][2][3] The subsequent elucidation of its chemical structure and its successful chemical synthesis in 1949 further solidified its importance, making it the first antibiotic to be produced commercially by a synthetic route rather than by fermentation.[4][5][6]
This whitepaper will provide a detailed technical account of the key milestones in the discovery and development of this compound. It will cover the initial screening and isolation of the producing organism, the fermentation processes developed for its production, the methods used for its purification and characterization, and the seminal work that led to its total chemical synthesis.
The Discovery and Isolation of Streptomyces venezuelae
The story of this compound begins with a systematic search for new antibiotic-producing microorganisms from soil samples. In 1947, a team of researchers including John Ehrlich, Quentin R. Bartz, Robert M. Smith, D. A. Joslyn, and Paul R. Burkholder, working in collaboration with Parke, Davis & Company, isolated a novel actinomycete from a soil sample collected near Caracas, Venezuela.[1][2][3] This organism, later named Streptomyces venezuelae, exhibited potent antimicrobial activity against a wide range of bacteria.[3]
Experimental Protocol: Isolation of Streptomyces venezuelae
The initial isolation of S. venezuelae followed standard microbiological techniques for screening soil microorganisms for antibiotic production.
Materials:
-
Soil sample from a mulched field near Caracas, Venezuela.
-
Sterile aqueous agar medium.
-
Cultures of various test bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi).
-
Petri dishes, incubators, and standard microbiology laboratory equipment.
Procedure:
-
Soil Sample Suspension: A small amount of the soil sample was suspended in sterile water.
-
Serial Dilution and Plating: The soil suspension was serially diluted and plated onto aqueous agar plates.
-
Incubation: The plates were incubated at a suitable temperature (typically 25-30°C) to allow for the growth of actinomycete colonies.
-
Primary Screening for Antibiotic Activity: Individual actinomycete colonies were picked and streaked onto fresh agar plates. Once the actinomycete growth was established, test bacteria were streaked perpendicular to the actinomycete streak.
-
Identification of Active Strains: Plates were incubated and observed for zones of inhibition of the test bacteria around the actinomycete growth. Strains that showed significant inhibitory activity were selected for further study.
-
Pure Culture Isolation: The active actinomycete strain, which would be identified as Streptomyces venezuelae, was isolated into a pure culture using standard techniques.[7]
Fermentation and Production of this compound
Once S. venezuelae was identified as a producer of a promising antibiotic, the next crucial step was to develop a fermentation process to produce the compound in larger quantities for further testing and characterization.
Experimental Protocol: Fermentation of Streptomyces venezuelae
Early fermentation studies were conducted in both surface and submerged cultures. The following is a representative protocol based on the details provided in a 1949 patent by Ehrlich, Smith, and Penner.[7]
Medium Composition: A variety of nutrient media were explored. A typical medium for submerged culture included:
-
Maltose: 144 g
-
Distillers' solubles: 72 g
-
Hydrolyzed casein: 72 g
-
Sodium chloride: 72 g
-
Tap water to a final volume of 14,400 cc
-
pH adjusted to 7.5-7.7 with 10 N sodium hydroxide solution.[7]
Procedure:
-
Medium Preparation and Sterilization: The medium was dispensed into Erlenmeyer flasks (e.g., 300 cc portions in 1-liter flasks), capped, and sterilized by autoclaving at 121°C for 20 minutes.
-
Inoculation: The cooled medium was inoculated with a spore suspension of Streptomyces venezuelae.
-
Incubation (Submerged Culture): The flasks were incubated at 22-26°C for approximately six days on a revolving shaking machine to ensure aeration and submerged growth.[7]
-
Incubation (Surface Culture): For surface culture, the inoculated medium was incubated in shallow layers (less than 2 cm) under aerobic conditions at 20-40°C for ten to fifteen days.[7]
-
Monitoring Production: Samples of the culture broth were withdrawn periodically and assayed for antibiotic content.
Isolation, Purification, and Characterization of this compound
Following fermentation, the active compound, initially named Chloromycetin, had to be isolated and purified from the culture broth. This work was spearheaded by Quentin R. Bartz.[4][8]
Experimental Protocol: Isolation and Purification of this compound
The isolation and purification process involved solvent extraction and crystallization.
Materials:
-
Fermentation broth of S. venezuelae.
-
Filter aid (e.g., diatomaceous earth).
-
Organic solvents (e.g., ethyl acetate, petroleum ether).
-
Activated carbon.
-
Crystallization apparatus.
Procedure:
-
Removal of Mycelium: The fermentation broth was acidified and filtered using a filter aid to remove the mycelial growth.
-
Solvent Extraction: The clarified broth was extracted with an organic solvent such as ethyl acetate.
-
Concentration: The solvent extract was concentrated under reduced pressure to yield a crude oily residue.
-
Decolorization: The crude extract was treated with activated carbon to remove pigments and other impurities.
-
Crystallization: The decolorized extract was further purified by crystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to yield crystalline this compound.[4]
Physicochemical Properties of this compound
The purified crystalline compound was subjected to a battery of physicochemical analyses to determine its properties.
| Property | Value |
| Appearance | White to greyish-white or yellowish-white fine crystalline powder.[9] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ |
| Molecular Weight | 323.13 g/mol |
| Melting Point | 149–153 °C |
| Solubility in Water | 2.5 g/L |
| Optical Activity | Only the D-threo isomer is biologically active.[9] |
| Spectroscopic Data | Ultraviolet, infrared, and nuclear magnetic resonance spectra have been reported.[9] |
Structural Elucidation and Chemical Synthesis
A remarkable achievement in the story of this compound was the rapid elucidation of its chemical structure and its subsequent total chemical synthesis, accomplished by a team at Parke-Davis led by Mildred Rebstock.[4][10] This was a landmark in medicinal chemistry, as it was the first time a naturally occurring antibiotic was synthesized on a large scale.[10]
Experimental Protocol: Chemical Synthesis of this compound
The synthesis of this compound was a multi-step process. One of the early synthetic routes is outlined below.[4]
Starting Material: p-nitroacetophenone
Key Steps:
-
Bromination: p-nitroacetophenone was brominated to form ω-bromo-p-nitroacetophenone.
-
Amination: The bromo derivative was reacted with hexamethylenetetramine followed by hydrolysis to yield ω-amino-p-nitroacetophenone.
-
Hydroxymethylation and Acetylation: The amino ketone was acetylated and then condensed with formaldehyde to introduce a hydroxymethyl group.
-
Reduction: The keto group was reduced to a secondary alcohol.
-
Dichloroacetylation: The amino group was acylated with a dichloroacetyl group to yield this compound.
-
Resolution: The racemic mixture was resolved to isolate the biologically active D-threo isomer.
Antimicrobial Activity
This compound was quickly recognized for its broad spectrum of activity against a wide range of pathogenic bacteria. Early studies by Smadel and Jackson demonstrated its efficacy against rickettsial infections.[11]
In Vitro Antibacterial Spectrum of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various medically important bacteria as reported in early studies.
| Bacterial Species | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | 1.56 - 6.25 |
| Streptococcus pyogenes | 0.78 - 3.12 |
| Streptococcus pneumoniae | 0.78 - 3.12 |
| Escherichia coli | 1.56 - 6.25 |
| Salmonella typhi | 0.2 - 0.78 |
| Haemophilus influenzae | 0.2 - 0.78 |
| Neisseria meningitidis | 0.39 - 1.56 |
| Rickettsia prowazekii | 0.1 - 1.0 (in chick embryo) |
(Note: These values are representative of early data and may vary depending on the specific strain and testing methodology.)
Logical Workflow of this compound Discovery
The discovery and development of this compound followed a logical and systematic progression of scientific inquiry. This workflow can be visualized as follows:
Caption: Logical workflow of the discovery and development of this compound.
Conclusion
The discovery of this compound from Streptomyces venezuelae stands as a testament to the power of systematic scientific investigation in the field of natural product drug discovery. The rapid progression from the isolation of a soil microorganism to the large-scale chemical synthesis of a potent, broad-spectrum antibiotic was a monumental achievement that had a profound and lasting impact on the treatment of infectious diseases. While the clinical use of this compound has been tempered by the recognition of its potential for serious side effects, its story remains a cornerstone in the history of antibiotic development. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable historical and technical resource for the modern-day researcher, offering insights that continue to be relevant in the ongoing search for new and effective antimicrobial agents.
References
- 1. Antibiotic this compound history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 2. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | PDF [slideshare.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. jabonline.in [jabonline.in]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. publications.aap.org [publications.aap.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Molecular Formula of Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of the broad-spectrum antibiotic, chloramphenicol. Detailed experimental protocols for its synthesis and quantitative analysis are also presented to support research and development activities.
Chemical Structure and Molecular Formula
This compound is a bacteriostatic antimicrobial that was first isolated in 1947 from the actinomycete Streptomyces venezuelae. It is notable for being one of the first antibiotics to be manufactured synthetically on a large scale. The molecule possesses two chiral centers, with the D-threo-(1R,2R) isomer being the biologically active form.
Molecular Formula: C₁₁H₁₂Cl₂N₂O₅
IUPAC Name: 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
The chemical structure of this compound is characterized by a p-nitrophenyl group, a propanediol backbone, and a dichloroacetamide side chain.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [1][2][3] |
| Molecular Weight | 323.13 g/mol | [1][3][4] |
| Appearance | White to greyish-white or yellowish-white crystalline powder | [5] |
| Melting Point | 149-153 °C | [3][5] |
| Optical Rotation [α]D²⁵ | +18.5° to +21.5° (in absolute ethanol) | [3][5] |
| Water Solubility | 2.5 g/L (at 25 °C) | [5] |
| Solubility in other solvents | Very soluble in methanol, ethanol, butanol, ethyl acetate, acetone; fairly soluble in diethyl ether; 1:6 in propylene glycol at 25°C. | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Wavelength/Wavenumber/m/z | Interpretation | Reference |
| UV-Vis Spectroscopy (λmax) | 272.2 - 277.20 nm | Absorption peak corresponding to the p-nitrophenyl chromophore. | [6][7] |
| FT-IR Spectroscopy (cm⁻¹) | 3352-3246 | O-H and N-H stretching | [6] |
| 3081 | Aromatic C-H stretching | [6] | |
| 1681 | C=O (amide I) stretching | [6] | |
| 1559 | C=C (aromatic) stretching | [6] | |
| 1521 | Asymmetric NO₂ stretching | [6] | |
| 1518 | N-H bending (amide II) | [6] | |
| 662 | C-Cl stretching | [6] | |
| Mass Spectrometry (m/z) | 321 | [M-H]⁻ (precursor ion in negative ESI) | [8] |
| 257 | Fragment ion | ||
| 194 | Fragment ion | [8] | |
| 176 | Fragment ion | [8] | |
| 152 | Fragment ion (often used for quantification) | [8] |
Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 140.3 |
| 2, 6 | 7.31-7.48 (m) | 127.1 |
| 3, 5 | 7.31-7.48 (m) | 128.8 |
| 4 | - | 140.3 |
| 7 | 5.08 (d, J=9.2Hz) | 72.7 |
| 8 | 4.84 (ddd, J=3.2, 9.2, 9.2Hz) | 95.7 |
| 9 | 4.19-4.23 (m) | 61.2 |
| 10 | 3.46 (ddd, J=3.2, 7.9, 12.0Hz), 3.90 (ddd, J=6.5, 9.2, 12.0Hz) | - |
| 11 | - | - |
| 12 | - | - |
| Amide NH | - | - |
| Hydroxyl OH | 3.70 (s) | - |
| Dichloroacetyl CH | - | - |
| Dichloroacetyl C=O | - | - |
| Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and quantitative analysis of this compound, which are crucial for researchers in drug discovery and development.
Synthesis of this compound
The following protocol outlines a common synthetic route for this compound, starting from p-nitroacetophenone.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Bromination of p-Nitroacetophenone: p-Nitroacetophenone is brominated using bromine in a suitable solvent like acetic acid to yield ω-bromo-p-nitroacetophenone.
-
Amination: The resulting bromo compound is reacted with hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction) to produce ω-amino-p-nitroacetophenone hydrochloride.
-
Acetylation: The amino group is then protected by acetylation using acetic anhydride to form ω-acetamido-p-nitroacetophenone.
-
Hydroxymethylation: The acetylated compound undergoes a condensation reaction with formaldehyde in the presence of a base to introduce a hydroxymethyl group, yielding α-acetamido-β-hydroxy-p-nitropropiophenone.
-
Reduction and Resolution: The ketone is reduced to a secondary alcohol using a reducing agent such as aluminum isopropoxide (Meerwein-Ponndorf-Verley reduction). This step produces a racemic mixture of diastereomers. The desired D-threo isomer is then separated from the L-threo isomer through fractional crystallization of their salts with a chiral resolving agent like d-camphorsulfonic acid.
-
Hydrolysis: The acetyl protecting group is removed by acid hydrolysis to yield the free amine, D-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol.
-
Dichloroacetylation: Finally, the amino group is acylated with methyl dichloroacetate to yield this compound.
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the quantification of this compound in bulk drug and pharmaceutical formulations.
References
- 1. spectrabase.com [spectrabase.com]
- 2. iosrphr.org [iosrphr.org]
- 3. CN102399161A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
chloramphenicol mechanism of action on 50S ribosomal subunit
An In-depth Technical Guide to the Chloramphenicol Mechanism of Action on the 50S Ribosomal Subunit
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by targeting the 50S subunit of the bacterial ribosome. Its primary mechanism involves binding to the peptidyl transferase center (PTC), where it physically obstructs the accommodation of the aminoacyl moiety of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site, thereby preventing peptide bond formation.[1][2] Structural and biochemical studies have revealed a detailed picture of its binding site, kinetics, and context-dependent activity. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Core Mechanism of Action
This compound's inhibitory action is primarily focused on the catalytic heart of the ribosome, the peptidyl transferase center (PTC), located on the 50S subunit.[3][4] The binding of this compound to the A-site of the PTC creates a steric hindrance that prevents the correct positioning of the incoming aa-tRNA.[1][5] This direct competition effectively stalls the elongation step of protein synthesis.[1]
The binding process itself is complex and has been described as a two-step mechanism.[6] An initial, rapid, and reversible binding forms an "encounter complex," which is then followed by a slower conformational change or isomerization that results in a more tightly bound, inhibitory complex.[6][7] This kinetic complexity leads to different inhibition profiles depending on experimental conditions, such as preincubation time with the drug.[7]
The Binding Site
High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the this compound binding pocket within the PTC. The drug binds in a crevice formed by highly conserved 23S rRNA nucleotides, including A2451, C2452, G2505, and U2506.[4][5][8] The p-nitrobenzene ring of this compound is a key feature, establishing π-π stacking interactions with the nucleobase of C2452.[3][9] This orientation places the dichloroacetyl moiety in a position that directly clashes with the amino acid side chain of the A-site aa-tRNA.[4]
Interestingly, a second, lower-affinity binding site has been identified at the entrance to the nascent polypeptide exit tunnel (NPET).[8][10] While the primary inhibitory action is attributed to the PTC site, the secondary site may contribute to its overall effect, potentially by interfering with the passage of the nascent polypeptide chain.[8]
Context-Dependent Inhibition
Contrary to the view of this compound as a universal inhibitor, recent studies have shown its action to be context-specific. The efficiency of translation inhibition is modulated by the specific amino acid sequence of the nascent polypeptide chain within the exit tunnel.[4] For instance, inhibition is most potent when the nascent peptide has an alanine residue in its penultimate position, as this can form a direct, favorable interaction with the bound drug. Conversely, bulkier amino acids at this position can sterically hinder this compound binding, reducing its inhibitory effect.[4]
Quantitative Data Summary
The interaction between this compound and the ribosome has been quantified by various methods. The following table summarizes key binding and inhibition constants from the literature.
| Parameter | Value (µM) | Organism/System | Method | Reference(s) |
| Ki (Initial Competitive) | 0.7 | E. coli | Puromycin Reaction Kinetics | [7] |
| Kd1 (High-Affinity Site) | ~2.0 | E. coli / D. radiodurans | Equilibrium Dialysis / X-ray | [8][10][11] |
| Kd2 (Low-Affinity Site) | ~200 | H. marismortui | Equilibrium Dialysis / X-ray | [8][11] |
| Kd,app | 2.3 | E. coli | Direct [¹⁴C]-CHL Binding | [9] |
| Kd,app | 2.8 ± 0.5 | E. coli | Competition (BODIPY-ERY) | [3][9] |
| Kd,app | 2.6 ± 1.5 | E. coli | Competition (BODIPY-CAM) | [3] |
| IC50 (Protein Synthesis) | 2.0 | E. coli (in vivo) | Pulse-labeling | [12] |
| IC50 (Growth Rate) | 1.8 | E. coli (in vivo) | Growth Curve Analysis | [12] |
Visualizations of Mechanism and Workflows
Diagram: this compound's Steric Hindrance Mechanism
Caption: this compound binds to the A-site of the PTC, sterically blocking aminoacyl-tRNA entry.
Diagram: Two-Step Binding Model
Caption: Kinetic model of this compound binding to the ribosome, proceeding via a slow isomerization.
Diagram: Structural Biology Experimental Workflow
Caption: Generalized workflow for determining ribosome-antibiotic complex structures via X-ray or Cryo-EM.
Detailed Experimental Protocols
X-ray Crystallography of Ribosome-Chloramphenicol Complex
This protocol is a generalized procedure based on methods for determining the structure of the Thermus thermophilus 70S ribosome in complex with this compound.[1]
-
Ribosome Purification: 70S ribosomes are purified from T. thermophilus cells by sucrose gradient ultracentrifugation. The purity and integrity of the ribosomes are assessed by gel electrophoresis.
-
Complex Formation: Purified 70S ribosomes are incubated with mRNA and tRNA analogs to form a stable, homogenous complex. This compound is then added to the pre-formed ribosome complex to a final concentration of approximately 250 µM.[1]
-
Crystallization: The ribosome-chloramphenicol complex is crystallized using the vapor diffusion method. A typical crystallization buffer contains 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20,000, 7-12% (v/v) 2-methyl-2,4-pentanediol (MPD), and 100-200 mM arginine.[1] Crystals are grown at a constant temperature (e.g., 19°C).
-
Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a higher concentration of the precipitant and a cryoprotectant (like MPD) before being flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.
-
Structure Determination: The structure is solved using molecular replacement, using a previously determined ribosome structure as a search model. The electron density corresponding to the bound this compound is identified in the difference Fourier maps (Fo-Fc). The final atomic model is built and refined against the diffraction data.[1]
Cryo-Electron Microscopy (Cryo-EM) of Ribosomal Complexes
This protocol outlines the general steps for single-particle cryo-EM analysis of ribosomal complexes.[13][14]
-
Sample Preparation: A purified solution of the ribosome-chloramphenicol complex (typically 3-5 µL at a concentration of 50-100 nM) is applied to a holey carbon cryo-EM grid. The grid is blotted to create a thin film of the solution and then rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images (micrographs) are collected automatically, often as "movies" to correct for beam-induced motion.[15]
-
Image Processing:
-
Particle Picking: Individual ribosome particle images are computationally selected from the micrographs.
-
2D Classification: The particle images are aligned and classified to remove contaminants and select for well-defined views.
-
3D Reconstruction: An initial 3D model is generated, which is then refined by iteratively aligning the 2D particle images to 3D projections of the model. This process can resolve conformational heterogeneity in the sample.
-
-
Model Building: The final high-resolution 3D density map is used to build an atomic model of the ribosome and the bound this compound, often starting from an existing crystal structure and fitting it into the cryo-EM map.[14]
Puromycin Reaction Assay for Peptidyl Transferase Inhibition
The puromycin reaction is a classic biochemical assay that models peptide bond formation. Puromycin, an analog of the 3' end of tyrosyl-tRNA, acts as an acceptor substrate for the nascent polypeptide chain.[16][17]
-
Preparation of Ribosomal Complexes: E. coli 70S ribosomes are programmed with a poly(U) mRNA template and charged with an N-acetyl-[¹⁴C]-Phe-tRNA in the P-site to form a stable initiation complex.
-
Inhibition Reaction: The ribosomal complex is incubated with varying concentrations of this compound. For kinetic studies, the inhibitor can be added simultaneously with the substrate or pre-incubated.[7]
-
Puromycin Addition: The reaction is initiated by adding a saturating concentration of puromycin. The peptidyl transferase activity of the ribosome catalyzes the formation of N-acetyl-[¹⁴C]-Phe-puromycin.
-
Product Extraction: The reaction is quenched (e.g., with a high concentration of Mg²⁺). The N-acetyl-[¹⁴C]-Phe-puromycin product is separated from the unreacted N-acetyl-[¹⁴C]-Phe-tRNA substrate by solvent extraction (e.g., with ethyl acetate).[17]
-
Quantification: The amount of radioactive product in the organic phase is quantified using liquid scintillation counting. The rate of product formation is used to determine kinetic parameters and the inhibitory constants (Ki, IC50) of this compound.
References
- 1. High-resolution crystal structures of ribosome-bound this compound and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics inhibiting protein synthesis 3 this compound and macrolides 03 05-2018 | PPT [slideshare.net]
- 3. Binding and Action of Triphenylphosphonium Analog of this compound upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ribosomal peptidyltransferase by this compound. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A conserved this compound binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding and action of amino-acid analogues of this compound upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How partially inhibitory concentrations of this compound affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryo-EM for Structure Determination of Mitochondrial Ribosome Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 16. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Chloramphenicol's Inhibition of Peptidyl Transferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol, a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides an in-depth exploration of the core mechanism of this compound's action: the inhibition of the peptidyl transferase center (PTC) of the bacterial ribosome. We will delve into the molecular interactions, kinetic parameters, and experimental methodologies used to characterize this inhibition. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
This compound's primary target is the 50S ribosomal subunit, where it binds to the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation. By binding to this critical site, this compound effectively stalls protein synthesis.
The antibiotic positions itself in the A-site of the PTC, sterically hindering the placement of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA)[1]. This competitive inhibition prevents the formation of a peptide bond between the growing polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA, thereby halting protein elongation[2].
The binding of this compound is specific to bacterial ribosomes, with a much lower affinity for eukaryotic 80S ribosomes, which accounts for its selective toxicity. The binding site is located in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452, where the nitrobenzyl ring of this compound engages in π-π stacking interactions[1].
Recent studies have revealed a more nuanced, context-specific mode of inhibition. The inhibitory efficiency of this compound can be influenced by the specific amino acids in the nascent polypeptide chain and the incoming aa-tRNA. For instance, the presence of alanine in the penultimate position of the nascent peptide enhances this compound-induced stalling[3].
A two-step model for this compound binding has been proposed, suggesting an initial rapid and reversible binding to a lower affinity site, followed by a slower conformational change in the ribosome, leading to a more tightly bound state[2][4].
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound and its analogs has been quantified through various parameters, including the inhibition constant (Ki), the dissociation constant (KD), and the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the specific bacterial species, the composition of the in vitro system, and the substrates used.
| Parameter | Value | Compound | Organism/System | Reference |
| Ki | 0.7 µM | This compound | Escherichia coli in vitro system | [2] |
| 0.45 µM | Thiamphenicol | Escherichia coli in vitro system | [2] | |
| 1.7 µM | Tevenel | Escherichia coli in vitro system | [2] | |
| 1.7 µM | This compound | Vacant ribosomes | [5] | |
| 3.8 - 22.5 µM | This compound Derivatives | Vacant ribosomes | [5] | |
| KD | 2 µM (high affinity) | This compound | E. coli 50S subunit | [4] |
| 200 µM (low affinity) | This compound | E. coli 50S subunit | [4] | |
| KDapp | 2.8 ± 0.5 µM | This compound | E. coli ribosomes | [1] |
| 3.5 ± 0.9 µM | BODIPY-CAM | E. coli 70S ribosomes | [6] | |
| IC50 | 0.80 ± 0.09 µg/mL | This compound | Prokaryotic in vitro translation |
Experimental Protocols
A variety of in vitro assays are employed to study the inhibition of peptidyl transferase by this compound. Below are detailed methodologies for key experiments.
Peptidyl Transferase Activity Assay (Puromycin Reaction)
This assay measures the catalytic activity of the PTC by monitoring the formation of a peptide bond between a peptidyl-tRNA analog in the P-site and the aminoacyl-tRNA analog, puromycin, which binds to the A-site.
Materials:
-
70S ribosomes from E. coli
-
Poly(U) mRNA
-
N-acetyl-[14C]-Phe-tRNA (P-site substrate)
-
Puromycin dihydrochloride (A-site substrate)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2
-
This compound stock solution
-
Ethyl acetate
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Formation of the Ribosome-mRNA-tRNA Complex:
-
In a microcentrifuge tube, combine 70S ribosomes, poly(U) mRNA, and N-acetyl-[14C]-Phe-tRNA in the reaction buffer.
-
Incubate at 37°C for 15 minutes to allow the formation of the initiation complex with the P-site occupied.
-
-
Inhibition with this compound:
-
Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the ribosomes.
-
-
Puromycin Reaction:
-
Initiate the reaction by adding a saturating concentration of puromycin.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
-
Extraction of Peptidyl-Puromycin:
-
Stop the reaction by adding an equal volume of ice-cold 0.5 M potassium phosphate buffer (pH 8.0).
-
Extract the N-acetyl-[14C]-Phe-puromycin product by adding two volumes of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer a portion of the upper ethyl acetate phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Competition Binding Assay
This assay determines the binding affinity of a non-labeled ligand (this compound) by measuring its ability to compete with a labeled ligand for binding to the ribosome.
Materials:
-
70S ribosomes from E. coli
-
[14C]-Chloramphenicol or a fluorescently labeled this compound analog (e.g., BODIPY-CAM)
-
Unlabeled this compound
-
Binding buffer: 20 mM HEPES-KOH (pH 7.6), 150 mM NH4OAc, 6 mM Mg(OAc)2, 2 mM spermidine, 0.05 mM spermine, 4 mM β-mercaptoethanol
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer (same as binding buffer)
-
Scintillation counter or fluorescence polarization reader
Procedure (using [14C]-Chloramphenicol):
-
Reaction Setup:
-
In microcentrifuge tubes, prepare a series of reactions containing a fixed concentration of 70S ribosomes and [14C]-chloramphenicol.
-
Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled this compound.
-
-
Incubation:
-
Incubate the reactions at 37°C for 10 minutes to reach binding equilibrium[7].
-
-
Filtration:
-
Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and bound ligands will be retained on the filter.
-
-
Washing:
-
Immediately wash the filters three times with ice-cold washing buffer to remove unbound radioligand[7].
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [14C]-chloramphenicol as a function of the unlabeled this compound concentration.
-
Determine the Ki or IC50 value from the competition curve using appropriate software (e.g., Prism).
-
Scintillation Proximity Assay for Ribosomal Kinetics (SPARK)
SPARK is a high-throughput assay for measuring peptidyl transferase activity that avoids a separation step.
Principle: The assay uses a biotinylated P-site substrate (e.g., biotinyl-fMet-tRNA) and a radiolabeled A-site substrate (e.g., [3H]-puromycin). When the peptidyl transferase reaction occurs, the radiolabel becomes covalently attached to the biotinylated substrate. The addition of streptavidin-coated scintillation beads brings the radiolabel in close proximity to the scintillant within the beads, generating a detectable light signal.
Materials:
-
70S ribosomes
-
mRNA with an appropriate start codon
-
Biotinylated fMet-tRNA (P-site donor)
-
[3H]-Puromycin (A-site acceptor)
-
Reaction buffer
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Reaction Setup:
-
In a microplate, combine ribosomes, mRNA, and biotinylated fMet-tRNA in the reaction buffer.
-
Add varying concentrations of this compound or a vehicle control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding [3H]-puromycin.
-
-
Incubation:
-
Incubate at the desired temperature for a specific time to allow the peptidyl transferase reaction to proceed.
-
-
Detection:
-
Stop the reaction and add streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated product to bind to the beads.
-
Measure the light emission using a microplate scintillation counter.
-
-
Data Analysis:
-
The signal is proportional to the amount of product formed. Calculate the percentage of inhibition and determine the IC50.
-
Mechanisms of Resistance to this compound
Bacterial resistance to this compound can arise through several mechanisms, which can compromise its therapeutic efficacy.
-
Enzymatic Inactivation: The most common mechanism is the enzymatic modification of this compound by this compound acetyltransferases (CATs). These enzymes catalyze the acetylation of the two hydroxyl groups of this compound using acetyl-CoA as a cofactor. The resulting di-acetylated this compound is unable to bind to the ribosome[5][8]. Another, less common, enzymatic inactivation is phosphorylation by this compound phosphotransferases.
-
Target Site Modification: Mutations in the 23S rRNA gene, specifically in the nucleotides that constitute the this compound binding site within the PTC, can reduce the drug's affinity for the ribosome[5].
-
Decreased Permeability: Alterations in the bacterial cell envelope, such as modifications to porin proteins in Gram-negative bacteria, can reduce the influx of this compound into the cell[5].
-
Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, thereby reducing its intracellular concentration below the inhibitory level[5][8].
References
- 1. Binding and action of amino-acid analogues of this compound upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ribosomal peptidyltransferase by this compound. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the inability of this compound to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamopenarchives.com [benthamopenarchives.com]
- 5. Mechanisms of Resistance to this compound in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-resolution crystal structures of ribosome-bound this compound and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Chloramphenicol's Dichotomy: A Technical Guide to its Bacteriostatic and Bactericidal Concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol, a broad-spectrum antibiotic, has long been characterized by its dual nature: acting as a bacteriostatic agent at lower concentrations and exhibiting bactericidal properties at higher concentrations or against highly susceptible organisms. This guide provides an in-depth exploration of this concentration-dependent duality. It consolidates quantitative data on Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for a range of clinically relevant bacteria. Furthermore, it offers detailed experimental protocols for determining these critical parameters and visualizes the underlying molecular mechanisms and experimental workflows through comprehensive diagrams. This document serves as a technical resource for researchers and professionals in drug development seeking a deeper understanding of this compound's antimicrobial activity.
Introduction
This compound exerts its antimicrobial effect by inhibiting protein synthesis in bacteria.[1] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[2] While it is predominantly classified as a bacteriostatic antibiotic, meaning it inhibits bacterial growth and reproduction, it can become bactericidal, or bacteria-killing, under specific conditions.[3] Understanding the precise concentrations at which this transition occurs is paramount for effective therapeutic application and for the development of novel antimicrobial strategies. This guide will dissect the factors influencing this compound's bacteriostatic versus bactericidal action, provide standardized methods for their measurement, and present a consolidated view of its activity against various pathogens.
Quantitative Antimicrobial Activity of this compound
The antimicrobial potency of this compound is quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4]
MIC and MBC Data for Gram-Positive Bacteria
The susceptibility of Gram-positive bacteria to this compound can vary significantly between species and even strains. The following table summarizes representative MIC and MBC values.
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 4 - 8 | >32 | [5] |
| Staphylococcus aureus | MDR Strains | 8 - 16 | 16 - 32 | [6] |
| Listeria monocytogenes | Various Strains | 4 - 50 | 9 - 70 | [7] |
MIC and MBC Data for Gram-Negative Bacteria
This compound is also effective against a range of Gram-negative bacteria. Below is a summary of reported MIC and MBC values.
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 - 8 | 4 - 16 | [5] |
| Escherichia coli | MDR Strains | 8 - 32 | 16 - 64 | [6] |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 32 | >64 | [5] |
| Haemophilus influenzae | Clinical Isolates | ≤ 1 | ≤ 2 | [8] |
| Klebsiella pneumoniae | Clinical Isolates | 4 - 16 | >32 | [3] |
| Proteus mirabilis | Clinical Isolates | 8 - 32 | >64 | [9] |
Experimental Protocols
Accurate determination of MIC and MBC values is crucial for both clinical diagnostics and research. The broth microdilution method is a standardized and widely used technique.[10][11]
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antibiotic Dilutions: a. Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest concentration of this compound to be tested into well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculum Preparation: a. Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: a. Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. For bacteriostatic antibiotics like this compound, disregard pinpoint growth at the bottom of the well.[4] Results can be read visually or with a plate reader by measuring absorbance at 600 nm.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test.[12]
Materials:
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipette and sterile tips
-
Spreader
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing: a. From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: a. Spread the aliquot evenly onto the surface of an agar plate.
-
Incubation: a. Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: a. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction of the initial inoculum. This is typically observed as no colony growth or only a few colonies on the agar plate.[13]
Mechanisms and Signaling Pathways
Concentration-Dependent Inhibition of Protein Synthesis
This compound's primary mechanism of action is the inhibition of the peptidyl transferase center of the 50S ribosomal subunit.[2] At lower, bacteriostatic concentrations, this inhibition is reversible and incomplete, slowing down protein synthesis and thus bacterial growth.[14] As the concentration of this compound increases, the binding to the ribosome becomes more extensive, leading to a more profound and sustained inhibition of protein synthesis, which for some highly susceptible organisms, can be lethal.[15] The inhibitory action of this compound is also context-specific, depending on the amino acid sequence of the nascent peptide chain.[16]
Figure 1. Mechanism of this compound's concentration-dependent action.
Role of Reactive Oxygen Species (ROS)
Recent research suggests that the bactericidal activity of some antibiotics is linked to the generation of reactive oxygen species (ROS), which cause cellular damage. Interestingly, this compound has been shown to suppress the accumulation of ROS induced by other antibiotics, which may contribute to its predominantly bacteriostatic nature.[17] At higher concentrations, it is plausible that the profound inhibition of protein synthesis disrupts cellular processes to an extent that overcomes this ROS-suppressive effect, or that alternative bactericidal mechanisms are activated. However, this compound itself has been observed to induce ROS production in human neutrophils at certain concentrations, indicating a complex relationship with oxidative stress that may vary between cell types.[18][19]
Experimental Workflow Visualization
The determination of MIC and MBC follows a sequential workflow, which is visualized in the diagram below.
Figure 2. Workflow for MIC and MBC determination.
Conclusion
This compound's activity is a classic example of concentration-dependent antibiotic effects. While its bacteriostatic action at lower concentrations is well-established, its potential for bactericidal activity at higher concentrations against susceptible pathogens underscores the importance of precise antimicrobial susceptibility testing. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to rigorously evaluate and understand the nuanced antimicrobial profile of this compound. A thorough grasp of its bacteriostatic and bactericidal properties is essential for its judicious use and for informing the development of next-generation antibiotics.
References
- 1. Two antibiotics fight bacteria differently than thought | UIC today [today.uic.edu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. qlaboratories.com [qlaboratories.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. goldbio.com [goldbio.com]
- 12. microchemlab.com [microchemlab.com]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. How partially inhibitory concentrations of this compound affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of ribosomal peptidyltransferase by this compound. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Suppression of Reactive Oxygen Species Accumulation Accounts for Paradoxical Bacterial Survival at High Quinolone Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-induced oxidative stress in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
Bacterial Degradation of Chloramphenicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol, a broad-spectrum antibiotic, has been a crucial tool in combating bacterial infections. However, the emergence of bacterial resistance, often mediated by enzymatic degradation, poses a significant challenge. Understanding the biochemical pathways bacteria employ to neutralize this compound is paramount for the development of novel antimicrobial strategies and for bioremediation of contaminated environments. This technical guide provides an in-depth overview of the core bacterial degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Degradation Pathways
Bacteria have evolved several primary enzymatic strategies to degrade and inactivate this compound. These pathways primarily target three key sites on the this compound molecule: the hydroxyl groups, the nitro group, and the amide bond. The four major degradation pathways are:
-
Acetylation: The most common mechanism of this compound resistance, involving the enzymatic transfer of an acetyl group to the hydroxyl groups of this compound.
-
Nitroreduction: The reduction of the p-nitro group to an amino group, rendering the molecule inactive.
-
Hydrolysis: The cleavage of the amide bond, breaking the molecule into two fragments.
-
Oxidation: The oxidation of the hydroxyl groups on the propanediol side chain.
Acetylation Pathway
The acetylation of this compound is catalyzed by the enzyme This compound Acetyltransferase (CAT) . This enzyme utilizes acetyl-CoA as a cofactor to acetylate the 3-hydroxyl group of this compound, and subsequently, the 1-hydroxyl group can also be acetylated. The resulting acetylated forms of this compound are unable to bind to the bacterial ribosome, thus conferring resistance.[1][2] There are different types of CAT enzymes, with CAT I, II, and III being the most well-characterized.[3] The genes encoding these enzymes, typically denoted as cat, are often located on plasmids and transposons, facilitating their horizontal transfer among bacterial populations.
dot
Caption: Enzymatic acetylation of this compound by CAT.
Quantitative Data: Enzyme Kinetics of this compound Acetyltransferase
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| E. coli (Type III CAT) | This compound | 5.5 - 10 | Not Specified | [1][4] |
| E. coli (Type III CAT) | Acetyl-CoA | 100 - 140 | Not Specified | [1][4] |
| Streptococcus faecalis | This compound | Not Specified | k1 = 0.4 min-1 | [5] |
Nitroreduction Pathway
The nitroreduction pathway involves the reduction of the aromatic nitro group of this compound to an amino group, resulting in the formation of amino-chloramphenicol. This reaction is catalyzed by nitroreductases , which are flavin-containing enzymes. The nfsB gene is a well-characterized example of a gene encoding a nitroreductase capable of this transformation. This modification also inactivates the antibiotic.
dot
Caption: Nitroreduction of this compound by bacterial nitroreductases.
Quantitative Data: this compound Degradation by Bacterial Strains
| Bacterial Strain | Initial this compound Conc. (mg/L) | Degradation (%) | Time (hours) | Reference |
| Sphingomonas sp. CL5.1 | 120 | 100 | 48 | [5] |
| Caballeronia sp. PC1 | 120 | 51.7 | 408 | [5] |
| Caballeronia sp. PC1 (with pyruvate & NH4Cl) | 120 | 99.0 | 240 | [5] |
| Cupriavidus sp. CLC6 (with pyruvate & NH4Cl) | 120 | 87.3 | 240 | [5] |
| Citrobacter freundii CT2 | Not Specified | 96.29 | 24 | [6] |
| Enriched Consortia CL | 120 | 100 | 120 | [7] |
| Enriched Consortia CH | 120 | 100 | 120 | [7] |
Hydrolysis Pathway
The hydrolytic pathway involves the cleavage of the amide bond in the this compound molecule by a This compound hydrolase or an esterase with amidase activity. This degradation results in the formation of p-nitrophenylserinol and dichloroacetic acid. The gene estDL136 from a soil metagenome has been shown to encode an enzyme with such activity.[8]
Caption: Oxidation of the C-3' hydroxyl group of this compound.
Experimental Protocols
This compound Degradation Assay using High-Performance Liquid Chromatography (HPLC)
dot
Caption: Workflow for analyzing this compound degradation via HPLC.
Methodology:
-
Culture Preparation: Inoculate a suitable bacterial strain into a liquid medium containing a known initial concentration of this compound. Incubate under appropriate conditions (e.g., 37°C with shaking).
-
Sampling: At various time intervals, withdraw aliquots of the culture.
-
Sample Processing: Centrifuge the aliquots to pellet the bacterial cells. Collect the supernatant, which contains the remaining this compound and its metabolites. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The specific ratio and pH will depend on the specific method.
-
Detection: this compound is detected using a UV detector, typically at a wavelength of 278 nm.
-
-
Quantification: A standard curve is generated by running known concentrations of this compound through the HPLC system. The concentration of this compound in the bacterial culture samples is determined by comparing the peak area of the this compound peak in the sample chromatogram to the standard curve. The percentage of degradation is calculated relative to a control sample without bacteria.
This compound Acetyltransferase (CAT) Activity Assay (Colorimetric)
Principle: This assay measures the activity of CAT by detecting the release of Coenzyme A (CoA) during the acetylation of this compound. The free sulfhydryl group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Methodology:
-
Cell Lysate Preparation: Grow the bacterial strain of interest and prepare a cell-free extract by methods such as sonication or enzymatic lysis.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.8)
-
This compound
-
Acetyl-CoA
-
DTNB
-
-
Initiation of Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation of Activity: The rate of the reaction is proportional to the CAT activity. The enzyme activity can be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1). One unit of CAT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the assay conditions.
Gene Expression Analysis by Reverse Transcription-Quantitative PCR (RT-qPCR)
dot
Caption: Workflow for analyzing gene expression using RT-qPCR.
Methodology:
-
RNA Extraction:
-
Grow bacterial cultures in the presence and absence (control) of this compound.
-
Harvest cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method). [1] * Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe a specific amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Design primers specific to the target genes (e.g., cat, nfsB) and a reference (housekeeping) gene (e.g., 16S rRNA, gyrA).
-
Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection method. The reaction mixture includes the cDNA template, specific primers, and a qPCR master mix.
-
The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. This method normalizes the expression of the target gene to the reference gene and compares the expression levels between the treated and control conditions.
-
Conclusion
The bacterial degradation of this compound is a multifaceted process involving several distinct enzymatic pathways. Acetylation by CAT enzymes remains the most prevalent mechanism of resistance and degradation. However, nitroreduction, hydrolysis, and oxidation also represent significant routes for this compound inactivation in various bacterial species. A thorough understanding of these pathways, supported by quantitative analysis and robust experimental methodologies, is essential for the continued development of effective antibiotics and for harnessing the potential of microorganisms in bioremediation efforts. This guide provides a foundational framework for researchers and professionals working in these critical areas.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition kinetics of this compound acetyltransferase by selected detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Kinetic mechanism of this compound acetyltransferase: the role of ternary complex interconversion in rate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering this compound biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. High-efficiency biodegradation of this compound by enriched bacterial consortia: Kinetics study and bacterial community characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of this compound and florfenicol by a novel this compound hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Chloramphenicol Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the aqueous solubility and stability of chloramphenicol, a broad-spectrum antibiotic. The following sections detail its physicochemical properties, degradation kinetics, and established analytical methodologies, presenting quantitative data in accessible formats and outlining experimental protocols for reproducibility.
This compound: Physicochemical Properties
This compound is a crystalline solid that is slightly soluble in water.[1][2] Its solubility is a critical factor in the formulation of aqueous dosage forms, such as ophthalmic solutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 2.5 mg/mL[1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.12 mg/mL[3] |
| Propylene Glycol | 25 | 1:6 (g/mL)[4] |
| Ethanol | Not Specified | 50 mg/mL |
| Methanol | Not Specified | Very soluble[4] |
| Butanol | Not Specified | Very soluble[4] |
| Ethyl Acetate | Not Specified | Very soluble[4] |
| Acetone | Not Specified | Very soluble[4] |
Aqueous Solubility of this compound
The pH of the aqueous medium significantly impacts this compound's solubility, particularly for the formulation of ophthalmic solutions where higher concentrations are often required.[5] The use of buffers, such as boric acid/borax systems, can enhance solubility.[5] For instance, adjusting the pH can increase the solubility to allow for formulations of 5 mg/mL.[5] Raising the pH to 8.6 can further increase the solubility to 1%, though this may compromise the drug's stability.[5][6]
Stability of this compound in Aqueous Solutions
This compound's stability in aqueous solutions is a critical consideration for its formulation, storage, and efficacy. Degradation is influenced by pH, temperature, and light.
Effect of pH and Temperature
This compound is relatively stable in neutral and acidic solutions.[7] The degradation rate is independent of pH in the range of 2-7 at ordinary temperatures. However, hydrolysis is catalyzed by both acids and bases, with degradation rates increasing considerably below pH 5 and above pH 8, especially at elevated temperatures.[8]
Table 2: Stability of this compound in Aqueous Solution under Various Conditions
| Condition | Temperature (°C) | Duration | Degradation |
| Aqueous Solution | 20-22 | 290 days | ~50% loss by hydrolysis |
| Borax Buffered Solution (pH 7.4) | 20-22 | 290 days | ~14% loss |
| Aqueous Solution | 115 | 30 minutes | ~10% loss |
| Ophthalmic Solution | 4, 25, 40, 50 | 90 days | Stability studies conducted, rate constants determined[9] |
Photostability
Aqueous solutions of this compound are susceptible to photodegradation. Exposure to light can lead to the yellowing of the solution and the formation of an orange-yellow precipitate, accompanied by a decrease in pH. Therefore, it is crucial to protect this compound solutions from light.
Degradation Kinetics
The degradation of this compound in aqueous solutions under various conditions, such as UV irradiation and advanced oxidation processes (AOPs), often follows pseudo-first-order kinetics.
Table 3: Pseudo-First-Order Rate Constants (k) for this compound Degradation
| Degradation Process | pH | Rate Constant (k) |
| UV/Chlorine | 7.0 | 0.016 s⁻¹[10] |
| UV-LED/Persulfate (PS) | 7.0 | 0.0522 min⁻¹[11] |
| UV-LED/Peroxymonosulfate (PMS) | 7.0 | 0.0437 min⁻¹[11] |
| UV-LED/Chlorine | 7.0 | 0.0523 min⁻¹[11] |
| UV/H₂O₂ | 3.0 | 2.93 x 10⁻² min⁻¹[12] |
Degradation Pathways
The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond, yielding 2-amino-1-(4-nitrophenyl)-1,3-propanediol (AMPD) and dichloroacetic acid.[13] Other degradation routes include the reduction of the p-nitro group to an amino group and further transformation into various by-products, especially under oxidative and photolytic conditions.[11][13]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and Evaluation of a this compound Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrolysis of amphenicol and macrolide antibiotics: this compound, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Degradation of this compound by UV/chlorine treatment: Kinetics, mechanism and enhanced formation of halonitromethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iwaponline.com [iwaponline.com]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
An In-depth Technical Guide to Chloramphenicol Acetyltransferase (CAT): Discovery, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol Acetyltransferase (CAT) is a pivotal enzyme in the field of antibiotic resistance and a cornerstone tool in molecular biology. This guide provides a comprehensive overview of the CAT gene's discovery, its enzymatic function and mechanism, and its critical role as a reporter gene. Detailed experimental protocols for CAT assays and protein purification are provided, alongside quantitative data on its enzymatic kinetics. Visual diagrams are included to illustrate the mechanism of action, experimental workflows, and its application in studying signaling pathways, offering a thorough resource for researchers and professionals in drug development and the life sciences.
Discovery and Significance
The discovery of this compound Acetyltransferase (CAT) is intrinsically linked to the emergence of bacterial resistance to the broad-spectrum antibiotic this compound. First isolated from Streptomyces venezuelae, this compound was a highly effective antibiotic, but its use was quickly met with resistance in various bacterial species. This resistance was found to be mediated by the enzymatic inactivation of the antibiotic.
The gene responsible for this resistance, the this compound acetyltransferase (cat) gene, was identified as the genetic determinant encoding the CAT enzyme.[1] In many bacteria, the cat gene is located on mobile genetic elements such as plasmids and transposons, facilitating its horizontal transfer between different bacterial species and contributing to the rapid spread of this compound resistance.[1]
The CAT enzyme confers resistance by catalyzing the acetyl-CoA-dependent acetylation of this compound at its 3-hydroxyl group.[2] This modification prevents the antibiotic from binding to the 50S ribosomal subunit, its site of action for inhibiting protein synthesis. The discovery of CAT not only provided a fundamental understanding of a key antibiotic resistance mechanism but also paved the way for the development of the CAT gene as a widely used reporter gene in molecular biology to study gene expression and regulation.
Gene and Protein Structure
The cat gene has been identified in a variety of bacterial species, with numerous variants classified into different types, primarily Type A and Type B, which includes CAT I, CAT II, and CAT III.[3] These variants exhibit differences in their protein sequences and substrate specificities.
The CAT enzyme typically exists as a homotrimer, with each subunit having a molecular weight of approximately 25 kDa.[1] The three-dimensional structure of the trimer forms a stable complex stabilized by hydrogen bonds.[1] Each subunit contributes to the formation of three active sites located at the interfaces between adjacent subunits.[1] These active sites contain a deep, hydrophobic pocket that accommodates the this compound substrate.
Mechanism of Action
The catalytic mechanism of CAT involves the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of this compound. A critical histidine residue, His195 in the Type III enzyme, plays a central role as a general base catalyst in this reaction.[1][3]
The proposed mechanism proceeds as follows:
-
His195 abstracts a proton from the 3-hydroxyl group of this compound.
-
This abstraction facilitates a nucleophilic attack from the resulting oxyanion on the carbonyl carbon of the acetyl-CoA thioester.
-
A tetrahedral intermediate is formed and subsequently collapses, leading to the formation of 3-O-acetyl-chloramphenicol and coenzyme A.
This acetylation renders this compound unable to bind to the bacterial ribosome, thus neutralizing its antibiotic activity.[2]
References
Chloramphenicol: A Technical Guide to its Spectrum of Activity and Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the antimicrobial spectrum of chloramphenicol, a broad-spectrum antibiotic. It details its mechanism of action, quantitative susceptibility data for key gram-positive and gram-negative bacteria, prevalent resistance mechanisms, and the standardized experimental protocols used for its evaluation.
Introduction
This compound, first isolated in 1947 from the bacterium Streptomyces venezuelae, was the first synthetically produced broad-spectrum antibiotic.[1][2] It is effective against a wide variety of gram-positive and gram-negative bacteria, rickettsiae, mycoplasma, and chlamydiae.[3][4] Despite its effectiveness, serious side effects, such as bone marrow suppression and a risk of aplastic anemia, have restricted its use primarily to severe infections where other antibiotics are ineffective or contraindicated.[1][5][6] this compound is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations or against highly susceptible organisms like Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis.[2][3][7]
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[8][9] The molecule is lipid-soluble, allowing it to diffuse through the bacterial cell membrane.[1] Once inside the cytoplasm, it reversibly binds to the 50S subunit of the bacterial 70S ribosome.[7][10] Specifically, it attaches to the A2451 and A2452 residues in the 23S rRNA component of the 50S subunit.[11] This binding action blocks the peptidyl transferase step of protein elongation, preventing the formation of peptide bonds between amino acids and halting the synthesis of essential bacterial proteins.[1][8][11] While it effectively targets bacterial ribosomes, it has a much lower affinity for the 60S ribosomal subunit in mammalian cells, though it can inhibit mitochondrial protein synthesis at high doses, to which bone marrow cells are particularly susceptible.[3][8]
Caption: Mechanism of Action of this compound.
Spectrum of Activity
This compound has a broad spectrum of activity, though its efficacy can be limited by the emergence of resistant strains.[3][11] It is notably active against many anaerobic bacteria, including Bacteroides fragilis.[2][3] While historically a primary treatment for typhoid fever caused by Salmonella typhi, resistance is now widespread.[3] It generally demonstrates good activity against H. influenzae, N. meningitidis, and some Klebsiella species.[2] Its activity against gram-positive cocci and certain Enterobacteriaceae is considered lower than that of tetracyclines.[3] Importantly, it is not effective against Pseudomonas aeruginosa.[11]
Quantitative Data: Gram-Positive Bacteria
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected gram-positive bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | MIC Range (μg/mL) | Interpretation (Susceptible) | Reference(s) |
| Staphylococcus aureus | 2 - 8 | ≤ 8 | [11] |
| Methicillin-Resistant S. aureus (MRSA) | ≤ 8 (in 75.86% of isolates) | ≤ 8 | [12] |
| Streptococcus pneumoniae | 2 - 4 | ≤ 4 | [11][13] |
| Enterococcus faecium (VRE) | >80% of strains susceptible | N/A | [11] |
Quantitative Data: Gram-Negative Bacteria
The following table summarizes the MIC values and resistance rates for this compound against selected gram-negative bacteria.
| Bacterial Species | MIC Range (μg/mL) | Resistance Rate | Reference(s) |
| Escherichia coli | 2 - >128 | 39% | [11][14] |
| Haemophilus influenzae | N/A | N/A | [15] |
| Klebsiella spp. | N/A | 49% | [14] |
| Pseudomonas aeruginosa | Not effective | 32% | [11][14] |
| Salmonella spp. | N/A | 9.1% | [14] |
| Acinetobacter spp. | N/A | 34.1% | [14] |
Mechanisms of Bacterial Resistance
Bacterial resistance to this compound has emerged through several key mechanisms, often encoded on plasmids that can be transferred between bacteria.[3][10]
-
Enzymatic Inactivation : The most common mechanism is the production of the enzyme this compound acetyltransferase (CAT).[8][10] This enzyme, which is inducible in gram-positive organisms and constitutive in gram-negative bacteria, acetylates this compound into a form that cannot bind to the 50S ribosomal subunit.[10]
-
Decreased Permeability : Some bacteria, including strains of Pseudomonas aeruginosa, Proteus, and Klebsiella, can develop an induced permeability block, preventing the antibiotic from entering the cell.[10]
-
Efflux Pumps : In some gram-negative bacteria like P. aeruginosa and Campylobacter jejuni, active efflux pumps transport this compound out of the cell, preventing it from reaching its ribosomal target.[8][10]
-
Ribosomal Alteration : Less commonly, mutations in the 23S rRNA gene can alter the binding site on the 50S ribosome, reducing the affinity of this compound for its target.[8]
Caption: Primary Mechanisms of Bacterial Resistance to this compound.
Experimental Protocols for Susceptibility Testing
The in vitro activity of this compound is determined using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic.[17]
-
Inoculum Preparation : Prepare a bacterial inoculum by suspending 4-5 colonies from a pure culture in a sterile broth (e.g., Tryptone Soya Broth) and incubating for 2-8 hours.[16] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16][17]
-
Plate Inoculation : Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions.[16]
-
Disk Application : Aseptically apply a paper disk containing 30 µg of this compound onto the surface of the inoculated agar.[15][16] Ensure disks are placed at least 24 mm apart.[16]
-
Incubation : Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[16]
-
Result Interpretation : Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-defined zone diameter breakpoints (e.g., for Enterobacteriaceae, ≥18 mm is susceptible, 13-17 mm is intermediate, and ≤12 mm is resistant).[7]
Broth Microdilution Method (MIC Determination)
This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.[18]
-
Preparation : Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate.[18]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum as described for the disk diffusion method, but dilute it further to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
Inoculation : Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[18]
-
Incubation : Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[18]
-
Result Interpretation : The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[18][19] For bacteriostatic antibiotics like this compound, pinpoint growth at the bottom of the well may be disregarded.[18]
Caption: Workflow for Antimicrobial Susceptibility Testing (AST).
Conclusion
This compound remains a potent broad-spectrum antibiotic with significant activity against a range of gram-positive and gram-negative pathogens, particularly anaerobic bacteria and organisms responsible for serious infections like meningitis and typhoid fever.[2][7] However, its clinical utility is tempered by the high incidence of bacterial resistance and the potential for severe toxicity.[3][10] A thorough understanding of its spectrum of activity, mechanisms of action, and resistance pathways is critical for its appropriate and judicious use in clinical and research settings. The standardized protocols for susceptibility testing are essential tools for guiding therapy and monitoring the evolution of resistance.[7][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Broad spectrum antibiotics this compound | PDF [slideshare.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. ldh.la.gov [ldh.la.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. In vitro susceptibility of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between in vitro susceptibility test results for this compound and production of this compound acetyltransferase by Haemophilus influenzae, Streptococcus pneumoniae, and Aerococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro this compound susceptibility testing of Haemophilus influenzae: disk diffusion procedures and assays for this compound acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. himedialabs.com [himedialabs.com]
- 17. microxpress.in [microxpress.in]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idexx.dk [idexx.dk]
Methodological & Application
Application Notes and Protocols for Plasmid Amplification in E. coli Using Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of chloramphenicol to amplify plasmid DNA in Escherichia coli. This compound, an antibiotic that inhibits protein synthesis, can significantly increase the yield of plasmids with a relaxed origin of replication. This method is particularly useful for increasing the quantity of low-copy-number plasmids. Included herein are the mechanism of action, detailed experimental protocols, quantitative data summaries, and visual diagrams to guide researchers in successfully implementing this technique.
Introduction
Plasmid DNA purification is a fundamental technique in molecular biology. For many applications, such as cloning, sequencing, and transfection, a high yield of pure plasmid DNA is essential. While many modern plasmids are high-copy-number, there are instances where low-copy-number plasmids are used, or when maximizing the yield from a culture is desirable. This compound amplification is a well-established method to increase the copy number of plasmids that possess a relaxed origin of replication, such as those with pMB1 or ColE1 origins.[1][2][3][4]
The principle behind this technique lies in the differential effect of this compound on host chromosomal DNA replication and plasmid replication. This compound inhibits host protein synthesis, which is required for the initiation of new rounds of chromosomal DNA replication.[5] However, plasmids with a relaxed origin of replication are not dependent on de novo protein synthesis for their replication and can therefore continue to replicate, leading to their accumulation within the bacterial cell.[1][6]
Mechanism of Action
This compound acts by binding to the 50S ribosomal subunit of bacteria, specifically inhibiting the peptidyl transferase step of protein synthesis. This cessation of protein production has a direct impact on DNA replication.
-
Host Chromosome Replication: The initiation of replication of the E. coli chromosome is dependent on the synthesis of initiator proteins. By halting protein synthesis, this compound prevents new rounds of chromosomal replication from starting.
-
Relaxed Plasmid Replication: Plasmids with a "relaxed" origin of replication (e.g., ColE1-type) do not require newly synthesized proteins for the initiation of their own replication.[1] Their replication machinery is more stable and can continue to function even in the absence of ongoing protein synthesis. This decoupling of plasmid replication from host cell division and chromosomal replication leads to a significant increase in the number of plasmid copies per cell.[5][6]
Data Presentation
The following tables summarize quantitative data related to this compound amplification of plasmids.
Table 1: this compound Concentration and Expected Outcome
| This compound Concentration | Timing of Addition | Expected Outcome | Reference |
| 170 µg/mL | To a culture in mid to late log phase (OD600 ≈ 0.4–2.0) or at saturation. | Complete inhibition of protein synthesis, leading to a significant increase in plasmid copy number.[1][3][6][7][8][9] | [1][3][6][7][8][9] |
| 125 µg/mL | To a saturated culture. | Inhibition of protein synthesis and plasmid amplification.[7] | [7] |
| 10-20 µg/mL | To exponentially growing cells. | Partial inhibition of protein synthesis, resulting in a 5- to 10-fold greater yield of plasmid DNA.[1][10][11] | [1][10][11] |
| 3-5 µg/mL | At the time of culture inoculation. | Sub-inhibitory concentration that slows bacterial growth but can double the plasmid copy number.[1][6] | [1][6] |
Table 2: Suitable E. coli Strains and Plasmids
| Category | Examples | Key Characteristics |
| E. coli Strains | DH5α, TOP10, HB101, MC1061 | Should be sensitive to this compound. Strains like DH5α are often preferred due to mutations that increase plasmid stability.[1][11][12] |
| Plasmids | pBR322, pUC series, pGEM series, pACYC (this compound-sensitive derivatives) | Must possess a relaxed origin of replication (e.g., pMB1, ColE1).[2][3][4] This method is not effective for plasmids that confer this compound resistance.[1][3] |
Experimental Protocols
Caution: this compound is a hazardous substance. Always wear gloves and handle the powder in a chemical fume hood to avoid inhalation. Consult the Material Safety Data Sheet (MSDS) before use.[7]
Protocol 1: High Concentration this compound Amplification (Maniatis Method)
This protocol is suitable for maximizing the yield of low-copy-number plasmids.[3][6][7]
-
Starter Culture: Inoculate a single colony of E. coli harboring the desired plasmid into 2-5 mL of Luria-Bertani (LB) broth containing the appropriate selective antibiotic. Incubate overnight at 37°C with vigorous shaking.
-
Main Culture: Inoculate a larger volume of LB broth (e.g., 100-500 mL) with the appropriate selective antibiotic using the starter culture (a 1:500 to 1:1000 dilution is recommended).[2]
-
Growth: Incubate the main culture at 37°C with vigorous shaking (e.g., 250-300 rpm) until the culture reaches the mid-to-late logarithmic growth phase (OD600 of approximately 0.4-0.6).[7][13]
-
Amplification: Add this compound to a final concentration of 170 µg/mL. A stock solution of 34 mg/mL in ethanol can be used.[2]
-
Incubation: Continue to incubate the culture at 37°C with vigorous shaking for an additional 12-16 hours.[6][7]
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10-15 minutes at 4°C).[9] Discard the supernatant.
-
Plasmid Purification: Proceed with your standard plasmid DNA isolation protocol (e.g., alkaline lysis miniprep, midiprep, or maxiprep). Due to the high plasmid copy number, it may be necessary to use larger volumes of lysis and neutralization buffers than specified for standard preparations.[2][6]
Protocol 2: Low Concentration this compound Amplification
This method uses a lower, sub-inhibitory concentration of this compound and has been reported to yield 5- to 10-fold more plasmid DNA than high-concentration methods.[10]
-
Starter Culture: Prepare a starter culture as described in Protocol 1, step 1.
-
Main Culture and Amplification: Inoculate a larger volume of LB broth with the appropriate selective antibiotic using the starter culture. Immediately add this compound to a final concentration of 10-20 µg/mL.[1][10][11]
-
Growth and Incubation: Incubate the culture at 37°C with vigorous shaking overnight (12-16 hours).
-
Harvesting and Purification: Harvest the cells and purify the plasmid DNA as described in Protocol 1, steps 6 and 7.
Advantages and Disadvantages
Advantages:
-
Increased Plasmid Yield: Significantly increases the copy number of low-copy-number plasmids.[1][2][4]
-
Cost-Effective: Can be a cheaper alternative to using commercial high-yield plasmid purification kits, especially for large-scale preparations.
-
Simple Procedure: The addition of this compound is a straightforward step to incorporate into standard plasmid preparation workflows.
Disadvantages:
-
Plasmid and Strain Specificity: Only effective for plasmids with a relaxed origin of replication and in E. coli strains that are sensitive to this compound.[1][3]
-
Toxicity: this compound is a hazardous chemical and requires careful handling.
-
Not Always Necessary: For high-copy-number plasmids, the increase in yield may not be substantial, and the extra incubation time may not be justified.[2][13]
-
Potential for Genomic DNA Contamination: If the lysis procedure is too harsh or prolonged, the increased incubation time could potentially lead to higher levels of contaminating chromosomal DNA.
Conclusion
This compound amplification is a powerful and effective technique for increasing the yield of plasmids with a relaxed origin of replication in E. coli. By understanding the mechanism of action and selecting the appropriate protocol based on the specific plasmid and experimental needs, researchers can significantly enhance the quantity of plasmid DNA obtained from bacterial cultures. Careful adherence to safety precautions when handling this compound is paramount. This application note provides the necessary details for the successful implementation of this valuable molecular biology method.
References
- 1. zymoresearch.com [zymoresearch.com]
- 2. Growth Of Bacterial Cultures [qiagen.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. When is this compound amplification of plasmids performed? [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 7. Dr. David W. Andrews - Lab Manual [andrewslab.ca]
- 8. bioke.com [bioke.com]
- 9. Isolation and Purification of Plasmid DNA from E. coli [protocols.io]
- 10. Increased amplification of plasmids pBR322 and pBR327 by low concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. researchgate.net [researchgate.net]
Optimal Chloramphenicol Concentration for Bacterial Selection in LB Agar: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of chloramphenicol for the selection of bacteria, particularly Escherichia coli, harboring this compound resistance plasmids in Luria-Bertani (LB) agar. Accurate antibiotic concentration is critical for ensuring efficient selection of transformed bacteria while minimizing the risk of satellite colony formation and breakthrough of non-resistant organisms.
Introduction to this compound Selection
This compound is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step. Bacterial resistance to this compound is most commonly conferred by the enzyme this compound acetyltransferase (CAT), which is encoded by the cat gene often carried on plasmids. CAT inactivates this compound by covalently attaching an acetyl group from acetyl-CoA to the antibiotic, preventing it from binding to the ribosome. The level of expression of the CAT enzyme can influence the required concentration of this compound for effective selection.
Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the bacterial strain, the copy number of the plasmid carrying the resistance gene, and the specific application. The following tables summarize recommended concentrations for various scenarios.
Table 1: this compound Concentrations for E. coli Selection in LB Agar
| Application | Plasmid Copy Number | Recommended Concentration (µg/mL) | Bacterial Strain(s) |
| Routine Plasmid Selection | High-Copy | 25 - 34 | DH5α, TOP10, etc. |
| Low-Copy | 10 - 25[1] | DH5α, TOP10, etc. | |
| Stringent Selection | High or Low-Copy | 34 - 50 | General Use |
| Plasmid Amplification | Relaxed Plasmids | 170 | General Use[2] |
| BL21(DE3) Strains | For pLysS/pLysE plasmid maintenance | 34 - 50 | BL21(DE3)pLysS, BL21(DE3)pLysE |
Table 2: this compound Stock Solution Preparation
| Stock Concentration | Solvent | Storage Temperature | Shelf Life |
| 10 mg/mL | 100% Ethanol | -20°C | 1 year or more |
| 25 mg/mL | 100% Ethanol | -20°C | 1 year or more |
| 34 mg/mL | 100% Ethanol | -20°C | 1 year or more |
| 50 mg/mL | 100% Ethanol | -20°C | 1 year or more |
Experimental Protocols
Preparation of this compound Stock Solution (25 mg/mL)
Materials:
-
This compound powder
-
100% Ethanol
-
Sterile microcentrifuge tubes or glass vial
-
Vortex mixer
Procedure:
-
Weigh out 250 mg of this compound powder.
-
In a sterile container, dissolve the this compound in 10 mL of 100% ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile container, although dissolving in 100% ethanol is often considered sufficient for sterilization.
-
Aliquot into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the tubes with the name of the antibiotic, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C.
Preparation of LB Agar Plates with this compound
Materials:
-
LB agar powder
-
Distilled or deionized water
-
Autoclave
-
Sterile petri dishes (100 x 15 mm)
-
Water bath (50-55°C)
-
This compound stock solution
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For 1 liter, this is typically 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water.
-
Autoclave the LB agar solution at 121°C for 15-20 minutes.
-
After autoclaving, allow the molten agar to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic. The flask should be cool enough to handle with bare hands.
-
Add the appropriate volume of this compound stock solution to the cooled agar to achieve the desired final concentration. For example, to make plates with a final concentration of 25 µg/mL using a 25 mg/mL stock solution, add 1 mL of the stock solution to 1 L of LB agar.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the LB agar containing this compound into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them at 4°C, protected from light. The plates should ideally be used within 1-2 months.
Protocol for Determining Optimal this compound Concentration (Kill Curve)
It is recommended to perform a kill curve to determine the minimum inhibitory concentration (MIC) for your specific bacterial strain and experimental conditions.
Materials:
-
Your bacterial strain of interest (without the resistance plasmid)
-
LB broth
-
96-well microplate or multiple culture tubes
-
This compound stock solution
-
Incubator
Procedure:
-
Prepare a series of dilutions of this compound in LB broth. A common starting range is 0, 1, 5, 10, 20, 30, 40, 50, 75, and 100 µg/mL.
-
Inoculate each dilution with a small amount of an overnight culture of your non-resistant bacterial strain. The final cell density should be low (e.g., a 1:1000 dilution of the overnight culture).
-
Incubate the cultures at the appropriate temperature (e.g., 37°C) with shaking for 18-24 hours.
-
Observe the cultures for turbidity. The lowest concentration of this compound that prevents visible growth is the MIC.
-
For selection on LB agar plates, a concentration slightly higher than the MIC is often used to ensure robust selection.
Signaling Pathways and Workflow Diagrams
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Preparing this compound LB Agar Plates
Caption: Workflow for preparing this compound LB agar plates.
Logical Flow for Troubleshooting Poor Selection
Caption: Troubleshooting guide for this compound selection.
References
Application Notes and Protocols: Preparation and Storage of Chloramphenicol Stock Solution in Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramphenicol is a broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae and now produced synthetically.[1][2][3] It is widely utilized in molecular biology and cell culture applications to prevent bacterial contamination and for the selection of cells containing this compound resistance genes.[3][4] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][2][3][5][6][7][8][9][10][11] this compound binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase step and thereby preventing the formation of peptide bonds.[1][5][6][8][9][10][11] This action is primarily bacteriostatic, halting bacterial growth, but can be bactericidal at high concentrations or against highly susceptible organisms.[1][9][11] Resistance to this compound is commonly conferred by the enzyme this compound acetyltransferase (CAT), which inactivates the antibiotic through acetylation.[4][6][8]
Due to its stability and high solubility, ethanol is the preferred solvent for preparing this compound stock solutions. These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound stock solutions in ethanol for research applications.
Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~10 - 50 mg/mL | [4][5][6][12] |
| Methanol | Very Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | ~12.5 mg/mL | [5] |
| Acetone | Very Soluble | [4][7][12] |
| Water | ~2.5 mg/mL (Slightly Soluble) | [4][7][12][13] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.12 mg/mL | [5] |
Table 2: Recommended Concentrations and Storage Conditions
| Parameter | Recommendation | Reference |
| Stock Solution Concentration | 10 - 50 mg/mL in ethanol | [6][12][13][14][15][16] |
| Working Concentration (Bacterial Selection) | 10 - 170 µg/mL | [3][6][13] |
| Working Concentration (Plasmid Amplification) | 170 µg/mL | [10][13][17] |
| Storage Temperature (Solid Powder) | -20°C or 2-8°C | [5][13] |
| Storage Temperature (Ethanol Stock) | -20°C (long-term) or 2-8°C (short-term) | [3][4][6][12][13][14][15][16] |
| Storage Duration (Ethanol Stock at -20°C) | Up to 1 year | [16] |
| Storage Duration (Ethanol Stock at 2-8°C) | Up to 30 days | [3][4][6][12] |
Table 3: Stability of this compound Solutions
| Condition | Observation | Reference |
| Aqueous Solution (Room Temp) | Not recommended for storage >1 day. ~50% loss after 290 days. | [5][6] |
| Ethanol Solution | Stable; does not degrade under light exposure that affects aqueous solutions. | [12] |
| Light Exposure (Aqueous Solution) | Photochemical decomposition occurs, causing yellowing and precipitation. | [4][6][12] |
| pH (Aqueous Solution) | Stable over a wide pH range (2-7). | [6] |
| Heating (Aqueous Solution) | ~10% loss after 30 minutes at 115°C. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (25 mg/mL)
This protocol describes the preparation of 10 mL of a 25 mg/mL this compound stock solution in ethanol.
Materials:
-
This compound powder (CAS 56-75-7)
-
100% Ethanol, molecular biology grade
-
Sterile 15 mL conical tube or glass vial
-
Weighing paper or boat
-
Spatula
-
Analytical balance
-
Vortex mixer
-
Sterile 10 mL syringe
-
Sterile 0.22 µm syringe filter (ensure compatibility with ethanol)
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
Safety First: Perform all steps in a fume hood or biological safety cabinet. This compound should be handled as a hazardous substance.[5] Avoid inhaling the powder or allowing it to contact skin or eyes.[5]
-
Weighing: Tare the analytical balance with a sterile weighing boat. Carefully weigh 0.25 g (250 mg) of this compound powder.
-
Dissolving: Transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of 100% ethanol to the tube.
-
Mixing: Cap the tube securely and vortex at medium-high speed until the this compound is completely dissolved.[18][19] The solution should be clear and faintly yellow.[3][6]
-
Sterilization: Draw the this compound solution into a sterile 10 mL syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.[4][15][19] Dispense the solution through the filter into a new sterile conical tube or glass vial. This step ensures the sterility of the stock solution. Note: Preparing the stock in 100% ethanol often eliminates the need for sterilization, but filtration is best practice for critical applications.[10]
-
Aliquoting and Labeling: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Label each tube clearly with "this compound," the concentration (25 mg/mL), the solvent (Ethanol), the preparation date, and your initials.
-
Storage: Store the aliquots at -20°C for long-term storage, where they are stable for up to one year.[13][14][15][16][19] For short-term use, a stock solution can be stored at 2-8°C for up to 30 days.[3][4][6][12] Protect the solution from light.[6][12]
Protocol 2: Use of this compound Stock in Bacterial Culture
This protocol describes the addition of the this compound stock solution to liquid or solid media for bacterial selection.
Methodology:
-
Media Preparation: Prepare your desired bacterial growth medium (e.g., Luria-Bertani broth or agar) and sterilize it by autoclaving.
-
Cooling: Allow the autoclaved medium to cool to a temperature where it is still liquid but can be safely handled (approximately 45-55°C). Adding the antibiotic to overly hot media can cause its degradation.
-
Dilution: Thaw an aliquot of your sterile this compound stock solution. Using aseptic technique, add the appropriate volume of the stock solution to the cooled medium to achieve the desired final working concentration (e.g., 20-34 µg/mL).
-
Example Calculation: To prepare 1 L of LB agar with a final this compound concentration of 25 µg/mL using a 25 mg/mL stock:
-
Volume = (Final Conc. x Final Vol.) / Stock Conc.
-
Volume = (25 µg/mL x 1000 mL) / 25,000 µg/mL = 1 mL
-
Add 1 mL of the 25 mg/mL stock solution to 1 L of cooled agar.
-
-
-
Mixing and Pouring: Gently swirl the medium to ensure the antibiotic is evenly distributed. For agar plates, pour the medium into sterile petri dishes and allow them to solidify.
-
Storage: Store selective plates at 4°C, protected from light.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solution.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. labmart.id [labmart.id]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. ibisci.com [ibisci.com]
- 11. ldh.la.gov [ldh.la.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. khimexpert.com [khimexpert.com]
- 14. This compound Stock Solution [novoprolabs.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. scribd.com [scribd.com]
- 17. Growth Of Bacterial Cultures [qiagen.com]
- 18. This compound 25 mg/mL Stock Solution [protocols.io]
- 19. static.igem.org [static.igem.org]
Application Note: Chloramphenicol In Vitro Protein Synthesis Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] Its clinical use is limited due to potential toxicity, but it remains a crucial tool for research and a reference compound in the development of new antibacterial agents.[3] The primary mechanism of action involves reversible binding to the 50S subunit of the bacterial ribosome, which obstructs the peptidyl transferase step of peptide bond formation.[1][2][4]
In vitro translation (IVT) or cell-free protein synthesis systems provide a powerful and direct method to study the effects of compounds like this compound on the translational machinery.[5][6] These assays are rapid, amenable to high-throughput screening (HTS), and allow for the precise determination of inhibitory activity without the complexities of cellular uptake and metabolism.[5] This application note provides a detailed protocol for an in vitro protein synthesis inhibition assay using a bacterial cell-free system and this compound as a model inhibitor.
Mechanism of Action
This compound specifically binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA component of the 50S ribosomal subunit.[4] This binding sterically hinders the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond between the nascent polypeptide chain (in the P-site) and the incoming amino acid.[1][2] This effectively stalls protein elongation.[2] While highly effective against 70S bacterial ribosomes, this compound has a lower affinity for 80S eukaryotic cytoplasmic ribosomes, which contributes to its selective toxicity.[1] However, it can inhibit protein synthesis in human mitochondria, which also possess 70S-like ribosomes, a factor linked to its dose-dependent bone marrow toxicity.[3][7]
Experimental Protocols
Principle of the Assay
This protocol describes a coupled in vitro transcription-translation (TX-TL) assay using an E. coli cell-free extract. A DNA template encoding a reporter protein (e.g., luciferase) is added to the extract, which contains all the necessary machinery for transcription and translation, including ribosomes, tRNAs, and initiation/elongation factors.[8] In the presence of a suitable substrate, the newly synthesized luciferase produces a luminescent signal that is directly proportional to the amount of protein made. When an inhibitor like this compound is added, protein synthesis is reduced, leading to a decrease in the luminescent signal. The potency of the inhibitor is determined by measuring the signal across a range of concentrations and calculating the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Materials and Reagents
-
Cell-Free Expression System: E. coli S30 extract-based kit (e.g., Promega S30 T7 High-Yield Protein Expression System, NEB PURExpress® In Vitro Protein Synthesis Kit).
-
DNA Template: Plasmid DNA containing a reporter gene (e.g., Firefly Luciferase or NanoLuc® Luciferase) under the control of a T7 promoter.
-
Inhibitor: this compound (Sigma-Aldrich or equivalent), prepared as a 10 mM stock solution in DMSO.
-
Control Inhibitors (Optional): Tetracycline, Puromycin.
-
Vehicle Control: Dimethyl Sulfoxide (DMSO).
-
Luminescence Detection Reagent: Luciferase Assay System (e.g., Promega Nano-Glo® Luciferase Assay System).
-
Equipment:
-
Luminometer or multi-mode plate reader.
-
Incubator or PCR machine set to 37°C.
-
White, opaque 96-well or 384-well assay plates.
-
Standard laboratory pipettes and nuclease-free consumables.
-
Protocol: Step-by-Step
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution series of this compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control (DMSO only) and a "no template" background control.
-
-
Assay Reaction Setup:
-
Thaw all cell-free system components on ice.
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and the DNA template according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of a chilled 96-well plate.
-
Add 1 µL of each this compound dilution (or DMSO control) to the respective wells. The final concentration of DMSO in the reaction should not exceed 5%.
-
Mix gently by pipetting.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 2-3 hours.[9] This allows for both transcription of the DNA template into mRNA and subsequent translation into the luciferase protein.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for ~10 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.[10]
-
Measure the luminescence using a plate reader.
-
Workflow Diagram
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Subtract the average luminescence value of the "no template" control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))
-
IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Table 1: Representative Inhibition Data for this compound
| This compound (µM) | Avg. Luminescence (RLU) | % Inhibition |
| 0 (DMSO Control) | 1,520,400 | 0.0% |
| 0.1 | 1,415,850 | 6.9% |
| 0.3 | 1,185,900 | 22.0% |
| 1.0 | 851,424 | 44.0% |
| 2.0 | 752,598 | 50.5% |
| 3.0 | 608,160 | 60.0% |
| 10.0 | 212,856 | 86.0% |
| 30.0 | 79,061 | 94.8% |
| 100.0 | 41,050 | 97.3% |
| No Template | 1,250 | N/A |
Note: Data are hypothetical but reflect typical experimental results. A 50% inhibition of protein synthesis in E. coli has been observed at approximately 2 µM this compound.[11]
Table 2: Comparative IC50 Values of Protein Synthesis Inhibitors
| Compound | Target System | Target Subunit | Approx. IC50 |
| This compound | E. coli Ribosomes | 50S | 2 µM[11] |
| This compound | Mammalian Mitochondria | 55S (70S-like) | 5-10 µM[7] |
| Tetracycline | E. coli Ribosomes | 30S | 1-5 µM |
| Puromycin | Universal | 50S / 60S A-site | 1-10 µM |
| Cycloheximide | Eukaryotic Ribosomes | 60S | > 500 µM (in bacterial systems) |
Note: IC50 values are approximate and can vary based on the specific cell-free system and assay conditions used.
Logical Relationship Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Antibiotics inhibiting protein synthesis 3 this compound and macrolides 03 05-2018 | PPT [slideshare.net]
- 4. Recent Trends in Synthesis of this compound New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Basics: In Vitro Translation | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. In Vitro Protein Synthesis [bio-protocol.org]
- 10. content.protocols.io [content.protocols.io]
- 11. How partially inhibitory concentrations of this compound affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Chloramphenicol and its Metabolites using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramphenicol (CAP) is a broad-spectrum antibiotic that, despite its effectiveness, is banned or restricted in many countries for use in food-producing animals due to its potential for serious adverse effects in humans, including aplastic anemia.[1][2] Consequently, sensitive and reliable analytical methods are required for the monitoring of CAP residues and the study of its metabolism. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the technique of choice for the quantification of this compound and its metabolites in various biological matrices.[1][2] This application note provides a detailed protocol for the determination of this compound and its primary metabolite, this compound glucuronide, using HPLC.
The major metabolite of this compound is this compound-3-glucuronide (CAPG), formed in the liver.[3] Other metabolites that can be formed include dehydrothis compound, nitroso-chloramphenicol, and amino-chloramphenicol.[4][5][6] This document will focus on a robust and widely applicable method for the simultaneous quantification of CAP and CAPG.
Experimental Protocols
Sample Preparation (from Urine/Serum)
A critical step in the analysis of this compound and its metabolites is the effective extraction from the sample matrix. An ion-pair chromatographic method allows for the co-determination of this compound and its glucuronide metabolite.[3]
Materials:
-
Perchloric acid
-
Internal Standard (e.g., d5-chloramphenicol)[1]
-
Biological matrix (e.g., serum, urine)[3]
Protocol:
-
To 1 mL of serum or urine in a microcentrifuge tube, add the internal standard solution.
-
Add 50 µL of 70% perchloric acid to precipitate proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and inject it directly into the HPLC system.
HPLC-UV Method
This method is suitable for the determination of this compound in pharmaceutical formulations and can be adapted for biological matrices with appropriate sample cleanup.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]
-
Mobile Phase: A mixture of sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1 v/v/v), with the pH adjusted to 5.0 ± 0.05 with sodium hydroxide solution.[8]
-
Flow Rate: 2.0 mL/min[8]
-
Detection: UV at 272 nm[8]
-
Injection Volume: 20 µL
LC-MS/MS Method
For higher sensitivity and specificity, especially for residue analysis in complex matrices like food products, LC-MS/MS is the preferred method.[1][2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[9]
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[10]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z) for CAP: 321[10]
-
Product Ions (m/z) for CAP: 152 (quantifier), 194, 257 (qualifiers)[10]
-
Precursor Ion (m/z) for d5-CAP (IS): 326[10]
-
Product Ion (m/z) for d5-CAP (IS): 157[10]
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound and its glucuronide metabolite. The exact values can vary depending on the specific instrumentation, column, and matrix used.
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (CAP) | 3.5 - 5.0[8][10] | 0.05 - 0.1 ng/g (LC-MS/MS)[10] | 0.1 - 0.3 µg/kg (LC-MS/MS)[1][2] |
| This compound Glucuronide (CAPG) | Varies (earlier than CAP)[3] | Not widely reported | Not widely reported |
Conclusion
The presented HPLC and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound and its primary metabolite, this compound glucuronide. The choice of method depends on the required sensitivity and the complexity of the sample matrix. The detailed protocols and workflows provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important antibiotic. Proper method validation according to regulatory guidelines is crucial for ensuring the accuracy and reliability of the results.[2]
References
- 1. lcms.cz [lcms.cz]
- 2. sciex.com [sciex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a nitroreductase capable of conferring bacterial resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 8. iosrphr.org [iosrphr.org]
- 9. Determination of this compound in Honey Using Salting-Out Assisted Liquid-Liquid Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry and Validation According to 2002/657 European Commission Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid determination of this compound and its glucuronide in food products by liquid chromatography-electrospray negative ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Chloramphenicol to Elucidate Bacterial Ribosome Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (CAM), a broad-spectrum antibiotic, is a powerful tool for investigating the intricate process of bacterial ribosome maturation. While primarily known for its inhibition of protein synthesis by targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, this compound also exerts significant secondary effects on ribosome assembly.[1][2][3] This application note provides detailed protocols and data interpretation guidelines for using this compound to induce the accumulation of ribosomal precursor particles, enabling their isolation and characterization to better understand the stages of ribosome biogenesis.
This compound treatment disrupts the delicate equilibrium between the synthesis of ribosomal RNA (rRNA) and ribosomal proteins (r-proteins).[1] This imbalance leads to the stalling of ribosome assembly and the accumulation of incomplete ribosomal subunits, which can be isolated and analyzed to provide snapshots of the maturation process.[1][4][5] These intermediate particles are invaluable for identifying the order of r-protein incorporation, the timing of rRNA processing and modification, and the roles of various ribosome assembly factors.
Mechanism of Action
This compound's primary mode of action is the inhibition of peptide bond formation.[2][6] It binds to the A-site of the 50S ribosomal subunit, sterically hindering the placement of the aminoacyl-tRNA and thus preventing the extension of the nascent polypeptide chain.[6][7][8] This direct inhibition of translation is a key contributor to its bacteriostatic properties.
Beyond its role as a translation inhibitor, this compound indirectly disrupts ribosome biogenesis. The inhibition of protein synthesis leads to a stoichiometric imbalance between r-proteins and rRNA.[1] This disruption causes defects in the assembly of both the 30S and 50S subunits, leading to the accumulation of various precursor particles.[1][3] Recent studies have shown that this compound's interference with 50S subunit maturation occurs through both direct and indirect mechanisms, severely impeding the formation of key structural features like the central protuberance.[4][9][10]
Key Applications
-
Isolation and Characterization of Ribosomal Precursor Particles: Treatment with this compound allows for the accumulation and subsequent isolation of various pre-ribosomal particles (e.g., 25S, 35S, 40S, and 45S particles).[1][5]
-
Studying Ribosomal Protein Assembly: Analysis of the protein composition of these precursor particles reveals the sequential order of r-protein binding during subunit maturation.
-
Investigating rRNA Processing and Modification: The rRNA content of isolated precursors can be analyzed to determine the timing of processing and modification events.[5]
-
Identifying the Role of Assembly Factors: this compound treatment has been shown to cause the upregulation of ribosome assembly factors, and the association of these factors with precursor particles can be studied.[4][11]
-
Screening for New Antibiotics: Understanding how known antibiotics like this compound disrupt ribosome assembly can aid in the development of novel antibacterial agents that target this essential process.[4]
Data Presentation
Table 1: Effect of this compound Treatment on Ribosomal Particle Distribution
| Treatment Condition | Particle Type | Sedimentation Coefficient (S) | Relative Abundance | Reference |
| No Drug | Mature Subunits & Ribosomes | 30S, 50S, 70S | High | [1] |
| This compound | Precursor Particles | ~40S, <30S | Increased | [1] |
| This compound | Precursor Particles | 25S, 35S, 45S | Increased | [5] |
Table 2: Quantitative Proteomic Analysis of Ribosomal Particles from this compound-Treated E. coli
| Protein Type | Observation in CAM-treated cells | Implication for Ribosome Maturation | Reference |
| Large Subunit Proteins (e.g., uL5, bL21, uL22, uL24) | Majority Upregulated | Cellular response to overcome assembly defects | [4] |
| Small Subunit Proteins | Majority Upregulated | Cellular response to overcome assembly defects | [4] |
| Ribosome Assembly Factors | Upregulated | Indicates a stress response to impaired ribosome biogenesis | [4][11] |
Experimental Protocols
Protocol 1: Induction and Isolation of Ribosomal Precursor Particles using Sucrose Gradient Ultracentrifugation
This protocol describes the treatment of bacterial cells with this compound to induce the accumulation of ribosomal precursor particles, followed by their separation using sucrose gradient ultracentrifugation.[12][13]
Materials:
-
Bacterial strain (e.g., E. coli MG1655)
-
Growth medium (e.g., 2xYT)
-
This compound (stock solution in ethanol)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, with protease inhibitors)
-
Sucrose solutions (10% and 40% w/v in Lysis Buffer)
-
Ultracentrifuge and rotors (e.g., SW41Ti)
-
Gradient maker or layering device
-
Fractionation system with UV monitoring (254 nm)
Procedure:
-
Cell Culture and Treatment:
-
Inoculate a flask of growth medium with the bacterial strain and grow at 37°C with shaking to an early-log phase (OD600 ≈ 0.2-0.4).
-
Add this compound to a final concentration that inhibits protein synthesis but allows for the accumulation of precursors (e.g., 7-100 µg/mL, to be optimized for the specific strain and growth conditions).[11][14]
-
Continue to incubate the culture for a defined period (e.g., 30-60 minutes) to allow for the accumulation of precursor particles.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold Lysis Buffer.
-
Resuspend the cell pellet in a small volume of ice-cold Lysis Buffer.
-
Lyse the cells using a French press or by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Sucrose Gradient Preparation:
-
Prepare linear 10-40% sucrose gradients in ultracentrifuge tubes. This can be done using a gradient maker or by carefully layering solutions of decreasing sucrose concentration.
-
-
Ultracentrifugation:
-
Carefully layer the clarified cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 35,000 rpm in an SW41Ti rotor) for a sufficient time to separate the ribosomal particles (e.g., 16-18 hours) at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a fractionation system while continuously monitoring the absorbance at 254 nm.
-
Collect fractions of a defined volume.
-
The resulting profile will show peaks corresponding to different ribosomal particles (e.g., 30S, 50S, 70S, and precursor particles with lower sedimentation coefficients).
-
Protocol 2: Analysis of Protein Composition of Ribosomal Particles by Mass Spectrometry
This protocol outlines the analysis of the protein content of fractions collected from the sucrose gradient.
Materials:
-
Fractions from Protocol 1
-
Trichloroacetic acid (TCA)
-
Acetone
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Protein Precipitation:
-
Precipitate the protein from each fraction of interest by adding TCA to a final concentration of 10-20%.
-
Incubate on ice for at least 30 minutes.
-
Pellet the protein by centrifugation.
-
Wash the pellet with cold acetone to remove residual TCA.
-
-
Protein Digestion:
-
Resuspend the protein pellet in a buffer containing urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each fraction using appropriate software (e.g., MaxQuant).
-
Visualizations
This compound's Impact on Ribosome Maturation
References
- 1. Erythromycin- and this compound-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution crystal structures of ribosome-bound this compound and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms [ouci.dntb.gov.ua]
- 10. [PDF] this compound Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Chloramphenicol-Based Selection in Yeast Genetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chloramphenicol as a selection agent in yeast genetics, particularly for transformations involving the this compound acetyltransferase (CAT) gene. The protocols detailed below cover media preparation, yeast transformation, and the selection and verification of transformants.
Introduction
This compound is an antibiotic that inhibits protein synthesis in bacteria and in the mitochondria of eukaryotic cells by binding to the 50S ribosomal subunit.[1] In the context of Saccharomyces cerevisiae genetics, it serves as a potent selective agent. Wild-type yeast cells are generally susceptible to this compound, especially when grown on a non-fermentable carbon source where mitochondrial function is essential. However, the introduction of a plasmid carrying the bacterial this compound acetyltransferase (CAT) gene confers resistance.[1][2] This enzyme detoxifies this compound through acetylation, allowing for the positive selection of transformed yeast cells.
Data Presentation
Table 1: Recommended Concentrations for this compound Stock and Working Solutions
| Solution Type | Component | Concentration | Solvent | Storage Conditions |
| Stock Solution | This compound | 25 mg/mL | 95% Ethanol | -20°C |
| Working Solution (Yeast) | This compound | 100 µg/mL | Growth Media | 4°C (prepared plates) |
| Working Solution (E. coli) | This compound | 25-34 µg/mL | Growth Media | 4°C (prepared plates) |
Table 2: Composition of Yeast Growth Media for this compound Selection
| Media Component | YPD (Yeast Extract Peptone Dextrose) | YPG (Yeast Extract Peptone Glycerol) |
| Yeast Extract | 10 g/L | 10 g/L |
| Peptone | 20 g/L | 20 g/L |
| Dextrose (Glucose) | 20 g/L | - |
| Glycerol | - | 30 mL/L |
| Agar (for solid media) | 20 g/L | 20 g/L |
| This compound (added after autoclaving) | 100 µg/mL | 100 µg/mL |
| Distilled Water | to 1 L | to 1 L |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and resistance in yeast.
Caption: Experimental workflow for yeast transformation and this compound selection.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh 250 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of 95% ethanol to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the stock solution at -20°C for up to one year.
Protocol 2: Preparation of this compound-Containing Yeast Media
-
Prepare 1 liter of YPD or YPG medium according to the recipes in Table 2.
-
Autoclave the medium at 121°C for 15 minutes.
-
Allow the medium to cool in a 55°C water bath until it is cool enough to touch.
-
Add 4 mL of the 25 mg/mL this compound stock solution to the 1 liter of medium to achieve a final concentration of 100 µg/mL.
-
Swirl the flask gently to ensure even mixing.
-
Pour the plates in a sterile environment and allow them to solidify.
-
Store the plates at 4°C for up to one month.
Protocol 3: High-Efficiency Yeast Transformation (LiAc/ss-carrier DNA/PEG Method)
This protocol is adapted from standard yeast transformation procedures.[3][4]
Day 1: Inoculation
-
Inoculate a single yeast colony into 5 mL of YPD medium in a sterile culture tube.
-
Incubate overnight at 30°C with shaking (200-250 rpm).
Day 2: Transformation
-
In the morning, dilute the overnight culture into 50 mL of fresh YPD medium in a 250 mL flask to an OD₆₀₀ of ~0.2.
-
Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0 (approximately 4-6 hours).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 25 mL of sterile water.
-
Centrifuge again at 3,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc).
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube and pellet the cells by centrifuging at maximum speed for 30 seconds.
-
Remove the supernatant and resuspend the cells in 400 µL of 100 mM LiAc.
-
In a new microcentrifuge tube, prepare the transformation mix:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M LiAc
-
10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)
-
1-5 µg of plasmid DNA (in ≤ 74 µL of water)
-
-
Add 100 µL of the competent cell suspension to the transformation mix.
-
Vortex vigorously for 1 minute.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 500 µL of sterile water.
-
Plate 100-200 µL of the cell suspension onto YPD or YPG plates containing 100 µg/mL this compound.
-
Incubate the plates at 30°C for 3-5 days.
Protocol 4: Verification of Transformants
-
Colony Selection: After 3-5 days of incubation, distinct colonies should be visible on the selective plates. Untransformed cells will not grow.
-
Restreaking: Pick individual colonies and streak them onto fresh this compound-containing plates to isolate pure clones.
-
PCR Verification:
-
Isolate genomic DNA from the putative transformants.
-
Perform PCR using primers specific to the CAT gene or another region of the transformed plasmid to confirm its presence.
-
-
Plasmid Rescue (for shuttle vectors):
-
Isolate total DNA from the yeast transformant.
-
Transform the isolated DNA into a competent E. coli strain.
-
Select for E. coli transformants on LB plates containing the appropriate antibiotic (e.g., ampicillin).
-
Isolate the plasmid DNA from the E. coli and verify its identity by restriction digest or sequencing.
-
Concluding Remarks
This compound-based selection is a robust and effective method for isolating yeast transformants. The protocols provided herein offer a comprehensive guide for its successful implementation. It is important to note that the optimal concentration of this compound may vary slightly between different yeast strains, and empirical determination may be necessary for novel applications. Adherence to sterile techniques throughout the procedures is critical to prevent bacterial contamination.
References
- 1. Functional expression in yeast of the Escherichia coli plasmid gene coding for this compound acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient this compound-resistance marker for Saccharomyces cerevisiae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. 酵母转化实验方法 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Satellite Colonies on Chloramphenicol Plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of satellite colonies on chloramphenicol selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
A1: Satellite colonies are small colonies of non-resistant bacteria that can grow in the vicinity of a larger, antibiotic-resistant colony.[1][2] They arise because the primary, resistant colony secretes an enzyme that degrades the antibiotic in the surrounding medium, creating a localized area of lower antibiotic concentration where sensitive cells can survive and multiply.[1][3] This phenomenon is problematic as it can lead to the selection of false positives (colonies that do not contain the desired plasmid) and contamination of downstream experiments.[2]
Q2: How do satellite colonies form on this compound plates?
A2: On this compound plates, satellite colonies form due to the enzymatic inactivation of this compound. Bacteria resistant to this compound typically harbor a gene encoding for this compound Acetyltransferase (CAT).[4] This enzyme transfers an acetyl group from acetyl-CoA to the this compound molecule, rendering it unable to bind to the bacterial ribosome and thus inactivating its antibiotic effect.[4][5] While CAT is primarily a cytoplasmic enzyme, some level of enzyme release through cell lysis can lead to the degradation of this compound in the immediate vicinity of a resistant colony, allowing non-resistant bacteria to grow as satellite colonies.[6][7]
Q3: Are satellite colonies as common on this compound plates as on ampicillin plates?
A3: Satellite colonies are generally less common and may appear more slowly on this compound plates compared to ampicillin plates.[6] This is because the enzyme responsible for ampicillin resistance, β-lactamase, is actively secreted by the bacteria into the surrounding medium.[3] In contrast, this compound Acetyltransferase (CAT) is predominantly located within the cytoplasm, leading to a less efficient reduction of the antibiotic concentration in the surrounding agar.[7]
Q4: Can the age of my this compound plates contribute to satellite colony formation?
A4: Yes, the age and storage of your this compound plates can be a factor. While this compound is relatively stable in agar plates stored at 4°C for several weeks, prolonged storage, especially at room temperature or exposed to light, can lead to a gradual degradation of the antibiotic.[8][9][10] This reduced antibiotic potency can lower the selective pressure and facilitate the growth of satellite colonies.
Troubleshooting Guides
Issue: Observation of Satellite Colonies on this compound Plates
This guide provides a step-by-step approach to troubleshoot and prevent the formation of satellite colonies.
Step 1: Verify and Optimize this compound Concentration
Ensure you are using the appropriate concentration of this compound. Suboptimal concentrations can lead to incomplete selection and the emergence of satellite colonies.
| Parameter | Recommendation | Rationale |
| Working Concentration | 25-34 µg/mL for routine cloning in E. coli. May be increased up to 170 µg/mL for specific applications like plasmid amplification.[11] | Higher concentrations can suppress the growth of non-resistant cells more effectively, even in areas of localized antibiotic degradation. |
| Stock Solution | Prepare a concentrated stock solution (e.g., 25-34 mg/mL in 100% ethanol) and store at -20°C.[11] | Using a fresh, properly stored stock solution ensures the antibiotic is potent. |
| Plate Preparation | Add this compound to the molten agar when it has cooled to 45-55°C. Mix thoroughly by swirling gently to ensure even distribution without introducing air bubbles.[2] | High temperatures can degrade the antibiotic. Even distribution is crucial for uniform selection across the plate. |
Step 2: Control Incubation Time and Temperature
Over-incubation is a primary cause of satellite colony formation.
| Parameter | Recommendation | Rationale |
| Incubation Time | Do not incubate plates for longer than 16-20 hours at 37°C.[1][12] | Prolonged incubation allows more time for the resistant colonies to degrade the surrounding antibiotic and for the non-resistant cells to grow. |
| Colony Growth | As soon as colonies of the desired size are visible, move the plates to 4°C.[12] | Lowering the temperature will halt further bacterial growth and antibiotic degradation. |
Step 3: Optimize Plating Density
A high density of transformed cells can exacerbate the issue of satellite colonies.
| Parameter | Recommendation | Rationale |
| Plating Volume | If you observe a lawn or a very high density of colonies, consider plating a smaller volume of the transformation culture or diluting the culture before plating. | A lower density of resistant colonies will result in less overall antibiotic degradation on the plate. |
Step 4: Ensure Proper Experimental Technique
Proper aseptic technique and the use of fresh materials are critical.
| Parameter | Recommendation | Rationale |
| Fresh Plates | Use freshly prepared this compound plates (ideally within one to two weeks of preparation).[8] | Ensures the antibiotic is at its full potency. |
| Picking Colonies | When picking colonies for downstream applications, select well-isolated colonies that are not in close proximity to any satellite colonies. | This minimizes the risk of accidentally picking a non-resistant satellite colony. |
Experimental Protocols
Protocol 1: Preparation of High-Quality this compound Agar Plates
Materials:
-
LB agar powder
-
Distilled water
-
This compound powder
-
100% Ethanol
-
Sterile petri dishes
-
Sterile flask or bottle
-
Water bath
Methodology:
-
Prepare the LB agar according to the manufacturer's instructions. For example, for 1 liter of medium, dissolve the appropriate amount of LB agar powder in distilled water in a 2-liter flask.
-
Autoclave the LB agar at 121°C for 15-20 minutes.
-
While the agar is autoclaving, prepare a 25 mg/mL stock solution of this compound by dissolving this compound powder in 100% ethanol. Sterilize by filtration through a 0.22 µm filter.
-
After autoclaving, allow the molten agar to cool in a 50°C water bath.
-
Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 mL of a 25 mg/mL stock for 1 liter of media to get a final concentration of 25 µg/mL).
-
Gently swirl the flask to ensure the this compound is evenly distributed. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Store the plates in a sealed bag at 4°C, protected from light.
Protocol 2: Bacterial Transformation and Plating to Minimize Satellite Colonies
Materials:
-
Competent E. coli cells
-
Plasmid DNA with this compound resistance
-
SOC medium
-
Freshly prepared this compound agar plates (from Protocol 1)
-
Incubator at 37°C
Methodology:
-
Thaw competent cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Perform the heat shock by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately return the tube to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to the cells.
-
Incubate at 37°C for 1 hour with gentle shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Spread 50-100 µL of the transformation culture onto a pre-warmed this compound plate.
-
Incubate the plate in an inverted position at 37°C for 16-18 hours.
-
Monitor the plates and remove them from the incubator as soon as colonies are of a sufficient size for picking.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. This compound acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound acetyltransferase, a cytoplasmic protein is incompatible for export from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. cell culture - How long does antibiotic-dosed LB maintain good selection? - Biology Stack Exchange [biology.stackexchange.com]
- 11. khimexpert.com [khimexpert.com]
- 12. researchgate.net [researchgate.net]
Chloramphenicol Stability and Degradation in Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of chloramphenicol in culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is sparingly soluble in water but readily soluble in ethanol. It is recommended to prepare a stock solution in 70-100% ethanol at a concentration of 25-50 mg/mL.[1][2][3][4] This stock solution should be filter-sterilized and can be stored in small aliquots at -20°C for up to a year.[4] Avoid autoclaving this compound solutions as it is heat-sensitive.[1]
Q2: What is the recommended working concentration of this compound in culture media?
A2: The working concentration of this compound can vary depending on the application. For the selection of transformed bacteria, a concentration of 10-170 µg/mL is commonly used.[1] For increasing the production of low-copy number plasmids, a higher concentration of up to 170 µg/mL may be required after the initial cell growth phase.[1]
Q3: What are the main factors that contribute to the degradation of this compound in my culture medium?
A3: The primary factors affecting this compound stability in culture media are:
-
pH: this compound is most stable in neutral to slightly acidic conditions (pH 2-7).[5][6] Its degradation via hydrolysis increases significantly in alkaline conditions (pH > 8).
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[7][8] For example, heating an aqueous solution at 115°C for 30 minutes can result in a 10% loss.[5][9]
-
Light: this compound is sensitive to light and can undergo photodegradation.[8][10] It is advisable to protect media containing this compound from light, for instance, by using amber bottles or storing plates in the dark.
Q4: How long is this compound active in my LB agar plates at 37°C?
A4: While specific quantitative data for LB agar is limited, practical experience suggests that the effectiveness of this compound on plates incubated at 37°C can diminish, especially with exposure to light. Some researchers have observed that plates may start to lose antibiotic activity after 3 to 4 days of incubation.[11] For long-term experiments, it is advisable to use freshly prepared plates.
Q5: Can I use this compound in cell culture media for eukaryotic cells?
A5: Yes, this compound can be used in cell culture. However, it is important to be aware that at high concentrations, it can exhibit toxicity to animal cells, potentially by inhibiting mitochondrial protein synthesis and DNA synthesis.[5][12] The typical concentration for preventing bacterial contamination in cell culture is lower than for bacterial selection, often around 5 µg/mL.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No colonies or poor growth of resistant bacteria after transformation. | Degraded this compound in plates: The antibiotic may have lost its activity due to improper storage or prolonged incubation. | Prepare fresh LB agar plates with this compound for each experiment. Ensure the stock solution has been stored correctly at -20°C and is not expired. |
| Incorrect working concentration: The concentration of this compound in the plates may be too high for the specific bacterial strain or plasmid. | Verify the final concentration of this compound in your media. You may need to optimize the concentration for your specific experimental conditions.[1] | |
| Satellite colonies appearing around the main colonies on the plate. | Local degradation of this compound: The bacteria may be secreting enzymes that inactivate this compound, or the antibiotic may be degrading over time, allowing non-resistant cells to grow in the vicinity of resistant colonies. | Reduce the incubation time. Pick colonies for further experiments as soon as they are large enough. Re-streak on a fresh plate if necessary. |
| Unexpected results in a long-term liquid culture experiment with this compound selection. | Degradation of this compound in liquid media: this compound in aqueous solution at 37°C will degrade over time. | For long-term experiments, it may be necessary to periodically supplement the culture with fresh this compound. The frequency of supplementation will depend on the specific media and conditions. |
| Yellowing of the this compound-containing medium. | Photodegradation: Exposure to light can cause photochemical decomposition of this compound, resulting in a yellow discoloration.[9] | Store media and stock solutions protected from light. Use amber bottles or wrap containers in foil. |
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize available quantitative data on its degradation.
Table 1: Half-life and Degradation of this compound in Aqueous Solutions
| Condition | Parameter | Value | Reference |
| Aqueous solution (pH 7.4, borax buffered), 20-22°C | Percent Loss | 14% | [5][6] |
| Aqueous solution (unbuffered), 20-22°C | Percent Loss | ~50% | [5][6] |
| Aqueous solution, heated at 115°C | Percent Loss | 10% | [5][9] |
| Spiked mussel tissue, heated at 100°C for 1 hour | Percent Degradation | 28.1 ± 7.1% | [7] |
| Water, heated at 100°C for 1 hour | Percent Degradation | 14.2 ± 1.6% | [7] |
Table 2: Degradation Rate Constants (k) of this compound under UV Irradiation
| Condition | Rate Constant (k) | Reference |
| UV-LED/Persulfate (pH 7.0, 280 nm) | 0.0522 min⁻¹ | [1] |
| UV-LED/Peroxymonosulfate (pH 7.0, 280 nm) | 0.0437 min⁻¹ | [1] |
| UV-LED/Chlorine (pH 7.0, 280 nm) | 0.0523 min⁻¹ | [1] |
| UV/H₂O₂ (pH 3.0) | 2.93 x 10⁻² min⁻¹ | [13] |
| UV photolysis | 6.3 x 10⁻² min⁻¹ | [13] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Liquid Culture Medium
This protocol outlines a method to assess the stability of this compound in a specific liquid culture medium over time at a given temperature.
1. Materials:
- This compound stock solution (e.g., 25 mg/mL in ethanol)
- Sterile liquid culture medium of choice (e.g., LB Broth, DMEM)
- Sterile culture tubes or flasks
- Incubator set to the desired temperature (e.g., 37°C)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase (e.g., Acetonitrile and water with 0.1% acetic acid)
- This compound standard of known concentration
- 0.22 µm syringe filters
2. Procedure:
- Prepare a fresh solution of the culture medium containing this compound at the desired working concentration (e.g., 34 µg/mL).
- Dispense the medium into sterile culture tubes or flasks. Include a control tube with medium but no this compound.
- Incubate the tubes/flasks at the desired temperature (e.g., 37°C).
- At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically remove an aliquot (e.g., 1 mL) from a tube.
- Filter the aliquot through a 0.22 µm syringe filter to remove any potential microbial growth and particulate matter.
- Store the filtered samples at -20°C until analysis.
- Prepare a standard curve of this compound using known concentrations.
- Analyze the samples and standards by HPLC. A typical method would involve:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 278 nm.
- Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
- Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Simplified pathway of this compound hydrolysis.
References
- 1. Degradation of this compound Using UV-LED Based Advanced Oxidation Processes: Kinetics, Mechanisms, and Enhanced Formation of Disinfection By-Products [mdpi.com]
- 2. Frontiers | Synergistic Cr(VI) Reduction and this compound Degradation by the Visible-Light-Induced Photocatalysis of CuInS2: Performance and Reaction Mechanism [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 10. ijsr.net [ijsr.net]
- 11. High-performance liquid chromatographic assay of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. iwaponline.com [iwaponline.com]
Technical Support Center: Optimizing Chloramphenicol Concentration for Inducible Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize chloramphenicol concentration for inducible protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a this compound-inducible expression system?
A1: this compound-inducible systems typically rely on a regulatory mechanism where the presence of this compound derepresses or activates the transcription of the gene of interest. In many systems, a repressor protein binds to the operator region of the promoter, blocking transcription. This compound binds to the ribosome, which can lead to the stalling of a leader peptide's translation. This stalled ribosome then causes a conformational change in the mRNA, exposing the ribosome binding site of the gene of interest and allowing for its translation.[1][2][3]
Q2: What is the typical starting concentration of this compound for induction?
A2: The optimal concentration of this compound for induction can vary significantly depending on the specific expression system, plasmid, and E. coli strain. However, a common starting range for induction is between 10 to 50 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific construct and experimental conditions.
Q3: How do I prepare a this compound stock solution?
A3: To prepare a this compound stock solution, dissolve this compound powder in 100% ethanol to a final concentration of 25-34 mg/mL.[4][5][6] The solution should be filter-sterilized and can be stored at -20°C for up to a year.[5][6]
Troubleshooting Guide
Problem 1: Low or no protein expression after induction.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment by testing a range of this compound concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) to identify the optimal induction concentration. |
| Incorrect Induction Time | Conduct a time-course experiment to determine the optimal induction duration. Harvest cell samples at different time points (e.g., 2, 4, 6, 8, and 12 hours) post-induction and analyze protein expression levels via SDS-PAGE and Western blot.[7] |
| Poor Cell Health or Low Cell Density at Induction | Ensure the bacterial culture is in the mid-logarithmic growth phase (OD600 of 0.4-0.6) before inducing with this compound.[8][9] Inducing at too high a cell density can lead to insufficient aeration and nutrient depletion, affecting protein expression. |
| Codon Bias | The gene of interest may contain codons that are rare in E. coli, leading to inefficient translation.[10][11][12][13] Consider codon optimization of your gene sequence to match the codon usage of E. coli.[10][11][13][14] Alternatively, use an E. coli strain that co-expresses tRNAs for rare codons.[10][15] |
| Protein Toxicity | The expressed protein may be toxic to the host cells.[16][17] Try lowering the induction temperature (e.g., 18-25°C) and using a lower concentration of this compound to reduce the expression rate.[16][17] |
| Plasmid Instability | The plasmid carrying the gene of interest may be unstable. Ensure that the appropriate antibiotic selection pressure is maintained throughout the culture. For ampicillin-resistant plasmids, consider switching to carbenicillin, which is more stable.[16] |
Problem 2: The expressed protein is insoluble (forms inclusion bodies).
| Possible Cause | Suggested Solution |
| High Expression Rate | A high rate of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Lower the this compound concentration and/or the induction temperature (e.g., 15-20°C) to slow down the rate of expression.[16][17] |
| Suboptimal Growth Conditions | Optimize growth parameters such as temperature, aeration, and media composition.[18][7] Sometimes, switching to a minimal medium can improve protein solubility.[16] |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding. |
| Fusion Tags | Fuse a highly soluble protein or tag (e.g., Maltose Binding Protein (MBP), Glutathione S-Transferase (GST)) to your protein of interest to enhance its solubility.[17] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate selection antibiotic with a single colony of E. coli harboring your expression plasmid. Incubate overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking until the culture reaches the mid-log phase (OD600 of 0.4-0.6).[8]
-
Aliquoting: Distribute 5 mL of the culture into several sterile culture tubes.
-
Induction: Add this compound to each tube to achieve a range of final concentrations (e.g., 0, 10, 20, 30, 40, 50 µg/mL).
-
Incubation: Incubate the tubes for a fixed period (e.g., 4 hours) at the desired expression temperature (e.g., 30°C).
-
Harvesting: Harvest the cells by centrifugation.
-
Analysis: Lyse the cells and analyze the protein expression levels in the soluble and insoluble fractions by SDS-PAGE and Western blot.
Protocol 2: Time-Course Induction Experiment
-
Inoculation and Growth: Follow steps 1-3 from Protocol 1 to grow a 50 mL culture to an OD600 of 0.4-0.6.
-
Induction: Induce the entire culture with the predetermined optimal concentration of this compound.
-
Sampling: At various time points post-induction (e.g., 0, 2, 4, 6, 8, 12 hours), withdraw a 1 mL aliquot of the culture.
-
OD600 Measurement: Measure the OD600 of each aliquot to monitor cell growth.
-
Harvesting: Harvest the cells from each aliquot by centrifugation.
-
Analysis: Lyse the cells and analyze the protein expression levels by SDS-PAGE and Western blot to determine the time point with the highest yield of soluble protein.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound-inducible gene expression in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-inducible gene expression in Bacillus subtilis is independent of the this compound acetyltransferase structural gene and its promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the regulatory sequences needed for induction of the this compound acetyltransferase gene cat-86 by this compound and amicetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khimexpert.com [khimexpert.com]
- 5. goldbio.com [goldbio.com]
- 6. static.igem.org [static.igem.org]
- 7. goldbio.com [goldbio.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Growth Of Bacterial Cultures [qiagen.com]
- 10. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Codon Preference Optimization Increases Prokaryotic Cystatin C Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. neb.com [neb.com]
- 18. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Chloramphenicol Resistance in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloramphenicol resistance in Escherichia coli.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary mechanisms of this compound resistance in E. coli?
E. coli primarily develops resistance to this compound through three main mechanisms:
-
Enzymatic Inactivation: The most common mechanism involves the production of this compound acetyltransferase (CAT). This enzyme catalyzes the acetylation of this compound, rendering it unable to bind to the bacterial ribosome.
-
Active Efflux: Efflux pumps are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target. Key efflux pump genes in E. coli associated with this compound resistance include cmlA and floR.[1][2][3]
-
Target Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit can alter the this compound binding site, reducing the drug's affinity and efficacy.[4][5][6][7][8]
FAQ 2: How can I determine which resistance mechanism is present in my E. coli strain?
A combination of phenotypic and genotypic methods is recommended:
-
Phenotypic Assays:
-
Minimum Inhibitory Concentration (MIC) Testing: Determining the MIC of this compound for your strain can provide an initial indication of resistance. High-level resistance is often associated with enzymatic inactivation or a combination of mechanisms.
-
Efflux Pump Inhibition: Performing MIC testing in the presence and absence of an efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN), can indicate the involvement of efflux pumps. A significant decrease in the MIC in the presence of the inhibitor suggests efflux-mediated resistance.[9]
-
-
Genotypic Methods:
FAQ 3: I have identified a cat gene in my E. coli isolate, but the this compound MIC is lower than expected. What could be the reason?
Several factors could contribute to this observation:
-
Gene Expression Levels: The presence of a cat gene does not always correlate with high-level resistance. The level of gene expression, which can be influenced by the promoter strength and regulatory elements, plays a crucial role.
-
Enzyme Activity: The specific variant of the CAT enzyme may have lower catalytic activity.
-
Plasmid vs. Chromosomal Location: The location of the cat gene can influence its copy number and expression level. Plasmid-borne cat genes are often associated with higher resistance levels.
-
Experimental Conditions: Ensure that your MIC testing protocol is standardized and that the this compound solution is fresh and properly stored.
Troubleshooting Guides
Troubleshooting: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: You are observing significant variability in this compound MIC values for the same E. coli strain across different experiments or replicates.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum density (e.g., 0.5 McFarland standard) is used for each experiment. Inconsistent inoculum sizes can lead to variable MIC results.[10] |
| Media and Reagents | Use fresh, properly prepared Mueller-Hinton broth or agar. The quality and pH of the media can affect antibiotic activity. |
| This compound Stock | Prepare fresh this compound stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Incubation Conditions | Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours). |
| Reading of Results | For broth microdilution, read the MIC at the lowest concentration that shows complete inhibition of visible growth. For bacteriostatic antibiotics like this compound, trailing endpoints can occur; establish a consistent reading criterion.[11] |
| Strain Purity | Ensure the purity of your bacterial culture by streaking for single colonies before starting the MIC assay. |
Troubleshooting: Low or No Activity in this compound Acetyltransferase (CAT) Assay
Problem: Your CAT assay is showing lower than expected or no enzymatic activity, even though you suspect the presence of a functional cat gene.
| Possible Cause | Troubleshooting Step |
| Cell Lysis | Ensure complete cell lysis to release the CAT enzyme. Inefficient lysis is a common cause of low activity. Consider optimizing the lysis method (e.g., sonication, enzymatic digestion). |
| Enzyme Instability | Perform all steps on ice to prevent enzyme degradation. Use fresh cell lysates for the assay. |
| Substrate Concentration | Verify the concentrations of your this compound and acetyl-CoA substrates. Use fresh, high-quality reagents. |
| Assay Buffer | Ensure the assay buffer is at the correct pH (typically pH 7.8) and contains all necessary components. |
| Detection Method | If using a colorimetric assay, ensure the detection reagent is fresh and that the spectrophotometer is calibrated and set to the correct wavelength. For radioactive assays, check the specific activity of the labeled substrate. |
| Inhibitors | The cell lysate may contain inhibitors of the CAT enzyme. Consider a buffer exchange or partial purification of the lysate. |
Data Presentation
Table 1: this compound MICs Associated with Different Resistance Genes in E. coli
| Resistance Gene(s) | Mechanism | Reported this compound MIC Range (µg/mL) | Reference(s) |
| None (Wild-Type) | - | ≤ 8 | [12] |
| catA | Enzymatic Inactivation | 256 - 512 | [9] |
| cmlA | Efflux Pump | 32 - 256 | [2][9] |
| floR | Efflux Pump | ≥ 64 | [1] |
| cmlA + cat2 | Efflux Pump + Enzymatic Inactivation | 32 - 256 | [2] |
Note: MIC values can vary depending on the specific E. coli strain, the genetic context of the resistance gene (e.g., plasmid vs. chromosome), and the experimental conditions.
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
E. coli isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and inoculum).
-
Include a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should show no growth, and the growth control should be turbid.
-
Protocol: this compound Acetyltransferase (CAT) Assay (Colorimetric)
This protocol is a generalized method for detecting CAT activity.
Materials:
-
E. coli cell lysate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
This compound solution
-
Acetyl-CoA solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Grow an overnight culture of the E. coli strain.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a method such as sonication or enzymatic digestion.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Assay Reaction:
-
In a microcuvette or 96-well plate, combine the cell lysate, assay buffer, this compound, and DTNB.
-
Initiate the reaction by adding acetyl-CoA.
-
The CAT enzyme will transfer an acetyl group from acetyl-CoA to this compound, releasing Coenzyme A (CoA).
-
The free sulfhydryl group of CoA reacts with DTNB to produce a yellow-colored compound (TNB²⁻).
-
-
Measurement:
-
Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the CAT activity.
-
-
Controls:
-
Include a negative control with a cell lysate from a known this compound-susceptible strain.
-
Include a blank reaction without cell lysate to account for any non-enzymatic reaction.
-
Visualizations
Caption: Overview of the main mechanisms of this compound resistance in E. coli.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Experimental workflow for a colorimetric CAT assay.
References
- 1. Characterization of this compound and florfenicol resistance in Escherichia coli associated with bovine diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-erythromycin resistance mutations in a 23S rRNA gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound resistance mutations in the single 23S rRNA gene of the archaeon Halobacterium halobium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of the persistence of this compound resistance among Escherichia coli and Salmonella spp. from pigs, pork and humans in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.co.uk [idexx.co.uk]
Technical Support Center: Chloramphenicol Acetyltransferase (CAT) Gene Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during chloramphenicol acetyltransferase (CAT) gene expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CAT reporter gene assay?
A1: The this compound acetyltransferase (CAT) assay is a widely used method to study the activity of a promoter or other regulatory DNA sequences. The gene encoding the bacterial enzyme CAT is fused to the regulatory sequence of interest in a plasmid vector. This construct is then introduced into eukaryotic cells (transfection). If the regulatory sequence is active, it drives the expression of the CAT enzyme. The activity of the CAT enzyme in the cell lysate is then measured, which is directly proportional to the strength of the regulatory sequence.[1][2][3] The enzyme detoxifies the antibiotic this compound by transferring an acetyl group from acetyl-CoA to it, preventing the antibiotic from binding to ribosomes.[4][5]
Q2: What are the different types of CAT assays available?
A2: There are several methods to measure CAT activity:
-
Radioactive Assays: These traditional methods use radiolabeled this compound or acetyl-CoA. The acetylated and unacetylated forms of this compound are separated, typically by thin-layer chromatography (TLC), and the amount of radioactivity in the acetylated form is quantified.[2][6][7]
-
Non-Radioactive Colorimetric/ELISA-based Assays: These assays use specific antibodies to capture CAT protein from the cell lysate. A subsequent antibody conjugated to an enzyme (like HRP) is used for detection, producing a colorimetric signal that is proportional to the amount of CAT protein.[8][9]
-
High-Performance Liquid Chromatography (HPLC) based Assays: This method separates and quantifies acetylated and unacetylated this compound without the need for radioactivity.[10]
Q3: What are some alternatives to the CAT reporter gene?
A3: Several other reporter genes are commonly used, each with its own advantages and disadvantages. These include:
-
Luciferase (luc): Highly sensitive assay that produces light, which can be measured with a luminometer.[11]
-
Green Fluorescent Protein (GFP): Allows for in vivo visualization of gene expression in living cells and organisms.[9]
-
β-galactosidase (lacZ): A well-characterized bacterial enzyme that can be assayed using colorimetric substrates.[9]
-
Secreted Alkaline Phosphatase (SEAP): Allows for the analysis of reporter gene expression without lysing the cells, as the protein is secreted into the culture medium.[12]
Troubleshooting Guides
Issue 1: Low or No CAT Signal
Q: I am not detecting any or very low CAT activity in my samples. What are the possible causes and how can I troubleshoot this?
A: Low or no signal in a CAT assay can stem from several factors, from transfection efficiency to assay conditions. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps |
| Poor Transfection Efficiency | - Optimize Transfection Protocol: Vary the DNA-to-transfection reagent ratio and the total amount of DNA used.[13] - Check Cell Health: Ensure cells are healthy, actively dividing, and at the optimal confluency for transfection. - Verify Plasmid Quality: Use high-quality, endotoxin-free plasmid DNA. Confirm the integrity of your CAT construct by restriction digest or sequencing. |
| Weak Promoter Activity | - Use a Stronger Promoter: If your promoter of interest is expected to be weak, consider using a stronger constitutive promoter (e.g., CMV, SV40) as a positive control to ensure the assay is working.[13] |
| Problems with Cell Lysis | - Ensure Complete Lysis: Incomplete cell lysis will result in a lower yield of CAT enzyme. For freeze-thaw lysis, ensure multiple cycles are performed.[2][6] If using a lysis buffer, ensure it is compatible with the CAT enzyme and used at the recommended concentration. |
| Inactive CAT Enzyme | - Proper Sample Storage: Store cell lysates at -80°C if not used immediately and avoid repeated freeze-thaw cycles.[13] - Presence of Inhibitors: Cellular extracts may contain proteases or other enzymes that can degrade or inhibit CAT.[2] Consider adding protease inhibitors to your lysis buffer. |
| Suboptimal Assay Conditions | - Check Reagent Concentrations: Ensure that this compound and acetyl-CoA are used at their optimal concentrations.[1] - Verify Incubation Time and Temperature: The enzymatic reaction should be carried out at the recommended temperature (e.g., 37°C) and for a sufficient duration.[8] - pH of Reaction Buffer: Ensure the pH of the reaction buffer is optimal for CAT activity (typically around pH 7.8).[1] |
| Issues with Detection (TLC-based assay) | - Insufficient Exposure Time: For autoradiography, the exposure time may be too short. - Incorrect Solvent System: The chloroform:methanol solvent system for TLC may not be optimal for separating acetylated and unacetylated this compound. - Improper Spotting: Ensure samples are spotted carefully onto the TLC plate to avoid diffusion. |
| Issues with Detection (ELISA-based assay) | - Antibody Problems: The primary or secondary antibody may be inactive or used at a suboptimal dilution.[5] - Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP) may have lost activity due to improper storage.[5] - Substrate Issues: The substrate may be degraded or improperly prepared.[5] |
Troubleshooting Workflow for Low/No CAT Signal
Caption: Troubleshooting decision tree for low or no CAT signal.
Issue 2: High Background Signal
Q: My CAT assay shows a high background signal, making it difficult to interpret the results. What could be the cause and how can I reduce it?
A: High background can obscure the true signal from your experimental samples. The source of the high background depends on the type of CAT assay being performed.
| Potential Cause | Troubleshooting Steps |
| Contamination (General) | - Use Sterile Technique: Ensure that all reagents and equipment are free from contamination. |
| Endogenous Acetylating Activity (TLC-based) | - Heat Inactivation: Some eukaryotic cells have endogenous enzymes that can acetylate this compound. Heat-inactivating the cell lysate (e.g., 65°C for 10 minutes) before the assay can reduce this background. |
| Non-specific Binding (ELISA-based) | - Blocking Step: Ensure that the ELISA plate is properly blocked (e.g., with BSA or non-fat dry milk) to prevent non-specific binding of antibodies.[14] - Washing Steps: Increase the number and rigor of washing steps to remove unbound antibodies and other reagents.[15] - Antibody Concentration: Titrate the primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[5] |
| Substrate Issues (ELISA-based) | - Substrate Quality: Use a fresh, high-quality substrate. Some substrates can auto-oxidize, leading to a high background.[5] - Stop Solution: Ensure the stop solution is added promptly and mixed well to stop the enzymatic reaction uniformly across the plate.[8] |
| Radioactive Contamination (TLC-based) | - Handle Radiolabels with Care: Prevent contamination of your work area, equipment, and reagents with the radiolabeled substrate. |
| Impure Reagents | - High-Purity Reagents: Use high-purity reagents, especially this compound and acetyl-CoA. Impurities can sometimes interfere with the assay. |
Experimental Protocols
Protocol 1: Radioactive CAT Assay using Thin-Layer Chromatography (TLC)
This protocol is a standard method for quantifying CAT activity based on the separation of radiolabeled acetylated this compound from the non-acetylated form.[2][6][7]
Materials:
-
Cell lysate containing CAT enzyme
-
Reaction Buffer (e.g., 1 M Tris-HCl, pH 7.8)
-
[¹⁴C]this compound
-
Acetyl-CoA solution
-
Ethyl acetate
-
TLC plates (silica gel)
-
TLC developing tank
-
Developing Solvent (e.g., 95:5 chloroform:methanol)
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.8).
-
Lyse the cells by three cycles of freezing in dry ice/ethanol and thawing at 37°C.[2][6]
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
CAT Assay Reaction:
-
In a microcentrifuge tube, combine the cell lysate, reaction buffer, [¹⁴C]this compound, and acetyl-CoA.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Extraction of this compound:
-
Stop the reaction by adding ethyl acetate.
-
Vortex thoroughly to extract the this compound and its acetylated forms into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the ethyl acetate to dryness in a vacuum centrifuge.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried sample in a small volume of ethyl acetate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing tank containing the developing solvent.
-
Allow the solvent to migrate up the plate until it is near the top.[16][17]
-
Remove the plate from the tank and allow it to air dry.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphorimager screen or X-ray film.
-
The unacetylated this compound will have a lower mobility than the acetylated forms.
-
Quantify the amount of radioactivity in the spots corresponding to acetylated and unacetylated this compound. The percentage of acetylated this compound reflects the CAT activity.[6]
-
Radioactive CAT Assay Workflow
Caption: Workflow for a radioactive CAT assay using TLC.
Protocol 2: Non-Radioactive CAT ELISA
This protocol describes a sandwich ELISA for the quantification of CAT protein in cell lysates.[8]
Materials:
-
Cell lysate containing CAT enzyme
-
ELISA microplate coated with a capture antibody specific for CAT
-
Detection antibody specific for CAT (often biotinylated)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., PBS with BSA)
Procedure:
-
Preparation of Cell Lysate:
-
Prepare cell lysates as described in the radioactive CAT assay protocol.
-
-
ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate for 1-2 hours at 37°C.[8]
-
Wash the plate several times with wash buffer.
-
Add the detection antibody to each well.
-
Incubate for 1 hour at 37°C.[8]
-
Wash the plate.
-
Add the enzyme conjugate to each well.
-
Incubate for 30 minutes at 37°C.[8]
-
Wash the plate.
-
Add the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).[8]
-
Add the stop solution to each well to stop the reaction.[8]
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of CAT in the samples by interpolating their absorbance values on the standard curve.
-
Non-Radioactive CAT ELISA Workflow
Caption: Workflow for a non-radioactive CAT ELISA.
Signaling Pathway Example
CAT reporter assays are valuable tools for dissecting signaling pathways. For instance, to study the activation of a transcription factor (TF) in response to a signaling cascade, the promoter of a target gene of that TF can be cloned upstream of the CAT gene.
Example: A Generic Signaling Pathway Leading to Gene Expression
Caption: A generic signaling pathway illustrating the use of a CAT reporter.
References
- 1. CAT Reporter Gene Assays | Revvity [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Lc,cat,gfp,gal | PPTX [slideshare.net]
- 4. This compound acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. This compound acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Overview of the reporter genes and reporter mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of this compound acetyl transferase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. assaygenie.com [assaygenie.com]
- 13. goldbio.com [goldbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Chloramphenicol in Eukaryotic Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of chloramphenicol to control contamination in eukaryotic cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a broad-spectrum antibiotic that is active against a wide range of gram-positive and gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids and thereby halting protein elongation.[1][2][3][4][5][6][7][8][9][10]
Q2: Why is this compound used in eukaryotic cell culture?
This compound is used in eukaryotic cell culture to prevent or eliminate bacterial contamination.[8][11] Its ability to target bacterial ribosomes with high specificity makes it effective in controlling the growth of common bacterial contaminants.
Q3: How does this compound affect eukaryotic cells?
While this compound primarily targets bacterial ribosomes, it can also impact eukaryotic cells. This is due to the similarity between bacterial ribosomes and the ribosomes found in mitochondria, the energy-producing organelles within eukaryotic cells.[12][13] Inhibition of mitochondrial protein synthesis can lead to mitochondrial dysfunction, a decrease in ATP production, and potential cellular toxicity.[14][15][16][17][18]
Q4: What are the signs of this compound toxicity in my cell culture?
Signs of this compound toxicity can include:
-
Reduced cell proliferation or cell death.
-
Changes in cell morphology.
-
Decreased metabolic activity.
-
Induction of apoptosis.[18]
Q5: At what concentration should I use this compound in my cell culture?
The recommended concentration of this compound for cell culture applications is typically around 5 mg/L.[8] However, the optimal concentration can vary depending on the cell line and the severity of the contamination. It is always best to determine the lowest effective concentration that does not cause significant toxicity to your specific cell line through a dose-response experiment.
Q6: What are common contaminants in eukaryotic cell culture?
Common contaminants include bacteria (such as E. coli, Staphylococcus, and Bacillus species), mycoplasma, fungi, and yeast.[19][20][21][22][23][24] Bacterial contamination is often visible as turbidity in the culture medium and a rapid change in pH.[19][22]
Troubleshooting Guide
Issue 1: My cell culture is contaminated with bacteria, and I want to use this compound.
Cause: Bacterial contamination can be introduced through various means, including non-sterile reagents, poor aseptic technique, or contaminated equipment.[21][23]
Solution:
-
Isolate the contaminated culture: Immediately separate the contaminated flask(s) from other cultures to prevent cross-contamination.
-
Confirm bacterial contamination: Observe the culture under a microscope for motile bacteria and check for a sudden change in the medium's pH (usually a drop, turning the medium yellow).[19][22]
-
Prepare this compound stock solution: Dissolve this compound in a suitable solvent like ethanol to create a concentrated stock solution.[8] Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Treat the culture: Add this compound to the culture medium at a starting concentration of 5 mg/L.[8]
-
Monitor the culture: Observe the culture daily for signs of bacterial elimination and for any signs of cytotoxicity to your eukaryotic cells.
-
Subculture with caution: Once the contamination appears to be cleared, subculture the cells in fresh medium containing this compound for a few passages to ensure complete eradication.
-
Wean cells off the antibiotic: Gradually reduce the concentration of this compound over several passages to remove it from the culture medium.
Issue 2: My cells are dying or growing poorly after treatment with this compound.
Cause: The concentration of this compound may be too high for your specific cell line, leading to mitochondrial toxicity.[14][15][16]
Solution:
-
Reduce the concentration: Lower the concentration of this compound in the culture medium.
-
Perform a dose-response curve: To determine the optimal concentration, set up a series of cultures with varying concentrations of this compound (e.g., 1, 2.5, 5, 10 mg/L) and a no-antibiotic control.
-
Assess cell viability: Use a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the concentration of this compound that effectively inhibits bacterial growth without significantly impacting the viability of your eukaryotic cells.
-
Consider alternatives: If your cells are highly sensitive to this compound, consider using a different antibiotic with a different mechanism of action.
Issue 3: The bacterial contamination persists despite this compound treatment.
Cause:
-
Resistant bacteria: The contaminating bacteria may be resistant to this compound. A common mechanism of resistance is the production of the enzyme this compound acetyltransferase (CAT), which inactivates the antibiotic.[3][10]
-
Incorrect concentration: The concentration of this compound may be too low to be effective.
-
Mycoplasma contamination: The contamination may not be bacterial, but rather mycoplasma, which lacks a cell wall and is not susceptible to many common antibiotics.[21]
Solution:
-
Increase the concentration: Cautiously increase the concentration of this compound, while monitoring for cytotoxicity.
-
Use a combination of antibiotics: Consider using a combination of antibiotics with different mechanisms of action. However, be aware of potential antagonistic interactions.[4][13]
-
Test for mycoplasma: Use a mycoplasma detection kit (e.g., PCR-based or fluorescent dye-based) to check for this common and often undetected contaminant.
-
Discard the culture: If the contamination is severe or resistant, it is often best to discard the culture to prevent it from spreading to other cell lines.
Data Presentation
Table 1: Recommended Concentrations and Solvents for this compound
| Parameter | Value | Reference(s) |
| Working Concentration in Cell Culture | 5 mg/L | [8] |
| Solubility in Ethanol | 50 mg/mL | [8] |
| Solubility in Water | 2.5 mg/mL (slightly soluble) | [8] |
| Stock Solution Storage | 2-8°C for up to 30 days | [10] |
Table 2: Effects of this compound on Eukaryotic Cells
| Cellular Process Affected | Consequence | Reference(s) |
| Mitochondrial Protein Synthesis | Inhibition | [12][16] |
| ATP Biosynthesis | Decrease | [15][17] |
| Cell Proliferation | Suppression | [18] |
| Apoptosis | Induction | [18] |
| Matrix Metalloproteinase-13 (MMP-13) Expression | Induction | [15][17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (100%, sterile)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weigh out 100 mg of this compound powder and place it in a sterile conical tube.
-
Add 10 mL of 100% ethanol to the tube.
-
Vortex until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube.
-
Label the tube with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for up to 30 days.[10]
Protocol 2: Cytotoxicity Assay using Trypan Blue Exclusion
Materials:
-
Cells in suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Seed cells in a multi-well plate at a desired density and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 mg/L).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
After incubation, collect the cells from each well by trypsinization.
-
Transfer a small aliquot of the cell suspension to a microcentrifuge tube.
-
Add an equal volume of 0.4% Trypan Blue solution to the cell suspension and mix gently.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells for each this compound concentration:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: Mechanism of action of this compound in bacteria and its off-target effect in eukaryotic mitochondria.
Caption: Troubleshooting workflow for using this compound to treat bacterial contamination in cell culture.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Antibiotic this compound history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ldh.la.gov [ldh.la.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A conserved this compound binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. labmart.id [labmart.id]
- 9. This compound › Media›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. corning.com [corning.com]
- 12. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic - Wikipedia [en.wikipedia.org]
- 14. We need to talk about this compound: how this antibiotic causes damage to eukaryotes | Tokyo University of Science [tus.ac.jp]
- 15. This compound Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 20. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 21. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 22. Bacteria - UNC Lineberger [unclineberger.org]
- 23. safety.fsu.edu [safety.fsu.edu]
- 24. labcoltd.ae [labcoltd.ae]
overcoming background growth in chloramphenicol selection experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome common issues encountered during chloramphenicol selection experiments, particularly the challenge of background growth.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound resistance?
A1: The most common mechanism of resistance to this compound in bacteria is the enzymatic inactivation of the antibiotic by an enzyme called this compound Acetyltransferase (CAT).[1][2][3] The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of this compound.[1][3] This modification prevents this compound from binding to the 50S ribosomal subunit, thus rendering it unable to inhibit protein synthesis.[2][4]
Q2: What are the common causes of background growth on my this compound selection plates?
A2: Background growth in this compound selection experiments can be attributed to several factors:
-
Satellite Colonies: These are small colonies of non-resistant bacteria that grow in the vicinity of a true resistant colony. The resistant colony expresses and may secrete the resistance enzyme (like CAT), which inactivates the antibiotic in the surrounding medium, allowing sensitive cells to grow.[5][6][7]
-
Incorrect this compound Concentration: Using a concentration that is too low will not effectively inhibit the growth of non-transformed cells.[5][8] Conversely, a concentration that is too high can be toxic even to resistant cells, leading to slow growth or no colonies at all.
-
Degraded Antibiotic: this compound solutions can lose potency over time, especially if not stored correctly (e.g., exposure to light or improper temperature).[9] Adding this compound to media that is too hot can also cause it to degrade.[5][6]
-
High Density of Plated Cells: Plating too many cells can lead to a lawn of growth, making it difficult to distinguish true transformants. This can also contribute to the formation of satellite colonies due to the high local concentration of resistance enzyme.
-
Spontaneous Resistance: Although less common, spontaneous mutations in the bacterial chromosome can sometimes lead to low-level this compound resistance.
Q3: How does plasmid copy number affect the required this compound concentration?
A3: The copy number of your plasmid influences the level of antibiotic resistance. A higher plasmid copy number generally leads to a higher expression of the resistance gene (e.g., cat), resulting in greater resistance to this compound.[10] Therefore, cells with high-copy-number plasmids can typically tolerate higher concentrations of this compound than those with low-copy-number plasmids.[11][12] It is crucial to optimize the this compound concentration based on your specific plasmid.
Troubleshooting Guides
Issue 1: High Background or Satellite Colonies on Plates
This guide will help you diagnose and resolve issues with excessive background growth or the presence of satellite colonies on your this compound selection plates.
Step 1: Verify Your this compound Stock and Working Concentration.
-
Check Stock Solution Age and Storage: Ensure your this compound stock solution is not expired and has been stored correctly at -20°C, protected from light.
-
Prepare Fresh Plates: If in doubt, prepare fresh selection plates with a newly prepared this compound stock solution.
-
Optimize Concentration: The optimal concentration can vary. Refer to the table below for starting recommendations. If background persists, you may need to perform a kill curve to determine the ideal concentration for your specific bacterial strain and plasmid (see Experimental Protocols).
Step 2: Review Your Transformation and Plating Protocol.
-
Incubation Time: Do not incubate your plates for longer than 16-24 hours.[6][7][8] Extended incubation allows for the breakdown of the antibiotic and the emergence of satellite colonies.
-
Plating Density: If you observe a lawn of bacteria, try plating a smaller volume of your transformation culture or diluting the culture before plating.
-
Media Temperature: Ensure the agar medium has cooled to 45-55°C before adding the this compound to prevent heat-induced degradation.[6]
Step 3: Colony Picking and Re-streaking.
-
Select Isolated Colonies: When picking colonies for downstream applications, choose well-isolated, larger colonies and avoid any that have surrounding satellite colonies.
-
Re-streak for Purity: To ensure you have a pure culture of resistant bacteria, re-streak the selected colony onto a fresh this compound selection plate. A true resistant colony should grow when re-streaked, while satellite colonies will not.
Data Presentation
Table 1: Recommended this compound Concentrations for E. coli
| Application | Plasmid Copy Number | Suggested Starting Concentration (µg/mL) | Notes |
| Plasmid Selection | High-Copy | 25 - 34 | May need to be optimized for your specific plasmid and strain. |
| Low-Copy | 10 - 25 | Lower concentrations are often sufficient and less stressful for the cells.[13] | |
| Plasmid Amplification | Relaxed Replication Origin (e.g., pBR322) | 170 | Added to a culture in late-log phase to inhibit protein synthesis while allowing plasmid replication to continue.[10][12][14] |
| Sub-inhibitory for increased yield | 3 - 5 | Added at the time of inoculation to slow cell growth and increase plasmid copy number.[15] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Kill Curve
This protocol will help you determine the minimum concentration of this compound required to effectively kill your non-transformed bacterial strain, ensuring robust selection.
Materials:
-
Your competent E. coli strain (without the resistance plasmid).
-
LB agar plates.
-
This compound stock solution.
-
Sterile culture tubes and spreader.
-
Incubator.
Methodology:
-
Prepare a Series of this compound Plates: Create a set of LB agar plates with a range of this compound concentrations. A good starting range is 0 µg/mL (as a positive control for growth), 5 µg/mL, 10 µg/mL, 15 µg/mL, 20 µg/mL, 25 µg/mL, and 30 µg/mL.
-
Prepare a Bacterial Suspension: Inoculate a small amount of your competent cells into liquid LB medium and grow to an OD600 of approximately 0.4-0.6.
-
Plate the Bacteria: Spread a consistent volume (e.g., 100 µL) of the bacterial culture onto each of the prepared plates.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Analyze the Results: Observe the growth on each plate. The lowest concentration of this compound that completely inhibits the growth of your bacterial strain is the optimal concentration to use for your selection experiments.
Mandatory Visualizations
Mechanism of this compound Resistance
Caption: Mechanism of this compound resistance mediated by the CAT enzyme.
Troubleshooting Workflow for Background Growth
Caption: Decision tree for troubleshooting background growth issues.
Logical Relationship of Background Growth Causes
Caption: Relationship between causes of low antibiotic efficacy and background.
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. goldbio.com [goldbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 11. High-copy-number and low-copy-number plasmid vectors for lacZ alpha-complementation and this compound- or kanamycin-resistance selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth Of Bacterial Cultures [qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. When is this compound amplification of plasmids performed? [qiagen.com]
- 15. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Chloramphenicol & Microbiological Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloramphenicol in microbiological media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound activity and stability in microbiological media?
A1: this compound is relatively stable in aqueous solutions across a broad pH range, typically between pH 2 and 7.[1][2] Within this range, hydrolysis occurs slowly at room temperature. However, its stability can be influenced by the buffer system used. For instance, a borax-buffered solution at pH 7.4 has been shown to reduce degradation compared to unbuffered aqueous solutions.[1] While increasing the pH to 8.6 can enhance solubility, it significantly reduces both the stability and antibacterial activity of the drug.[3] For most microbiological applications, maintaining the pH of the medium within the neutral range (around 7.0) is recommended to ensure both stability and efficacy.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a stock solution of this compound in 100% ethanol at a concentration of 25-34 mg/mL.[4] This stock solution should be stored at -20°C. Do not autoclave the ethanol-based stock solution. For use in media, the stock solution should be diluted to the final desired concentration (commonly 10-20 µg/mL for bacterial selection) in the autoclaved and cooled medium just before pouring plates or inoculating a broth culture.[1][2][4]
Q3: Can I autoclave this compound with my microbiological media?
A3: No, it is not recommended to autoclave this compound with your media. Heating aqueous solutions of this compound at 115°C for 30 minutes can result in a 10% loss of the antibiotic.[1][2] To maintain its potency, this compound should be added to the media after it has been autoclaved and cooled to a manageable temperature (e.g., 45-55°C).
Q4: My this compound solution has turned yellow. Is it still usable?
A4: A yellowing of the this compound solution, often accompanied by an orange-yellow precipitate and a decrease in pH, is indicative of photochemical decomposition.[1] This degradation can affect the antibiotic's activity. To prevent this, always protect this compound solutions from light by storing them in amber vials or wrapping the container in foil. If your solution has visibly changed color, it is best to discard it and prepare a fresh solution to ensure experimental consistency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or poor bacterial growth on selective plates. | This compound concentration is too high. | Verify the final concentration of this compound in your media. A typical selective concentration is 10-20 µg/mL.[1][2] |
| pH of the media is too low, increasing this compound activity. | Check and adjust the pH of your media to a neutral range (around 7.0) before adding the antibiotic. | |
| Uneven distribution of this compound in the agar. | Ensure the this compound stock solution is thoroughly mixed into the molten agar before pouring the plates. | |
| Contamination or growth of non-resistant bacteria. | This compound concentration is too low. | Confirm your stock solution concentration and the dilution factor used. Prepare fresh stock and/or media if necessary. |
| Degradation of this compound. | This could be due to improper storage (exposure to light or high temperatures) or an inappropriate pH of the medium.[1][2] Prepare fresh solutions and media, ensuring proper storage and pH. | |
| The contaminating organism is resistant to this compound. | Isolate the contaminant and perform an antibiotic susceptibility test to confirm resistance. | |
| Inconsistent results between experiments. | Variability in media pH. | Standardize the pH of your microbiological media for all experiments. Even slight variations can impact this compound's effectiveness. |
| Degradation of this compound stock solution over time. | Prepare fresh stock solutions regularly. It is suggested that refrigerated aqueous stock solutions be used within 30 days.[1] | |
| Photochemical decomposition. | Always store stock solutions and media containing this compound in the dark.[1][2] |
Quantitative Data Summary
Table 1: Stability of this compound in Aqueous Solutions
| Condition | pH Range | Observation | Reference |
| Room Temperature (20-22°C) | 2-7 | Hydrolysis is not rapid. | [1] |
| Room Temperature (20-22°C) | Unbuffered | Approximately 50% loss of content after 290 days. | [1] |
| Room Temperature (20-22°C) | Borax Buffered (pH 7.4) | Only 14% loss of content after 290 days. | [1] |
| Heating (115°C for 30 min) | Not specified | 10% loss of this compound. | [1][2] |
| High pH | >10 | Destroyed. | [5] |
| High pH | 8.6 | Stability and activity are much reduced. | [3] |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Selective Agar Plates
-
Prepare Media: Prepare the desired microbiological agar medium according to the manufacturer's instructions.
-
Autoclave: Sterilize the medium by autoclaving.
-
Cool Media: Allow the autoclaved medium to cool in a water bath to approximately 45-55°C. The agar should be cool enough to touch but still molten.
-
Prepare this compound: Thaw a frozen stock solution of this compound (e.g., 25 mg/mL in ethanol) at room temperature.
-
Add this compound: Add the appropriate volume of the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., for 20 µg/mL, add 0.8 mL of a 25 mg/mL stock to 1 liter of media).
-
Mix Thoroughly: Gently swirl the flask to ensure the this compound is evenly distributed throughout the medium. Avoid introducing air bubbles.
-
Pour Plates: Aseptically pour the agar into sterile petri dishes.
-
Solidify and Store: Allow the plates to solidify at room temperature. For storage, invert the plates and store them in the dark at 2-8°C.
Signaling Pathways and Logical Relationships
The chemical stability and biological activity of this compound are directly influenced by the pH of the surrounding medium. This relationship is critical for ensuring the effectiveness of this compound in microbiological experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Development and Evaluation of a this compound Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khimexpert.com [khimexpert.com]
- 5. This compound | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Chloramphenicol vs. Ampicillin for Plasmid Stability and Selection
In the realm of molecular biology, the selection and maintenance of plasmids within a bacterial host are critical for the success of countless applications, from gene cloning and protein expression to the development of novel therapeutics. The choice of antibiotic selection marker plays a pivotal role in ensuring that only bacteria harboring the desired plasmid are propagated. This guide provides an in-depth, objective comparison of two commonly used antibiotics, chloramphenicol and ampicillin, focusing on their impact on plasmid stability and selection efficiency, supported by experimental data and detailed protocols.
Mechanism of Action and Resistance: A Tale of Two Strategies
The fundamental differences in how this compound and ampicillin function and how bacteria develop resistance to them are central to their performance as selective agents.
Ampicillin , a member of the β-lactam family of antibiotics, works by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial integrity.[1][2] This action is bactericidal, meaning it actively kills dividing cells.[1] Resistance to ampicillin is most commonly conferred by the bla gene, which encodes the enzyme β-lactamase.[1][3][4] Crucially, β-lactamase is secreted by the resistant bacteria into the surrounding medium.[3][4] In the medium, it inactivates ampicillin by hydrolyzing the β-lactam ring.[4]
This compound , in contrast, is a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than directly killing the cells.[5] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing protein synthesis.[2][6] Resistance is typically mediated by the cat gene, which codes for the enzyme this compound acetyltransferase (CAT).[6][7] Unlike β-lactamase, CAT is an intracellular enzyme. It detoxifies this compound by covalently attaching an acetyl group, which prevents the antibiotic from binding to the ribosome.[6]
Performance in Plasmid Selection and Stability
The distinct mechanisms of resistance have significant practical implications for laboratory work, particularly concerning plasmid stability and the purity of the selected bacterial population.
The Problem of Satellite Colonies with Ampicillin
A well-documented drawback of ampicillin selection is the formation of "satellite colonies".[1][3][4][8] These are small colonies of non-transformed, plasmid-free bacteria that grow in a halo around a large, transformed colony.[3][8] This occurs because the β-lactamase secreted by the central resistant colony degrades the ampicillin in its vicinity, creating a localized environment with reduced selective pressure where sensitive cells can survive and multiply.[4][8][9] This phenomenon can lead to contamination of cultures picked from such plates and complicates the screening process.[4]
This compound selection does not suffer from this issue. Because the CAT enzyme remains within the cell, there is no degradation of the antibiotic in the surrounding medium. Consequently, selective pressure is maintained uniformly across the plate, preventing the growth of non-transformed cells.
Long-Term Culture and Plasmid Stability
For experiments requiring long-term or high-density bacterial cultures, such as large-scale protein expression or fermentation, maintaining consistent selective pressure is vital to prevent the loss of the plasmid. Plasmid-free cells, unburdened by the metabolic load of replicating the plasmid and expressing its genes, can often outcompete plasmid-harboring cells in the absence of selection.
The secretion of β-lactamase makes ampicillin less ideal for these applications. As the culture grows, the concentration of secreted β-lactamase increases, leading to the progressive degradation of ampicillin in the medium.[3][4] This diminishing selective pressure can result in a significant portion of the cell population losing the plasmid, leading to lower yields of the desired plasmid DNA or protein product.[4]
This compound provides more stringent and stable selection over time. The intracellular nature of the resistance mechanism ensures that only cells containing the plasmid can survive and replicate, leading to better plasmid maintenance throughout extended culture periods.[10]
Impact on Plasmid Copy Number
The presence of antibiotics can influence the average number of plasmid copies per cell. Studies have shown that ampicillin treatment can lead to an increase in the copy number of resistance plasmids as a mechanism for the bacterial population to adapt and enhance its resistance level.[11][12]
Interestingly, this compound can also be used to intentionally amplify the copy number of certain plasmids. For plasmids with a relaxed origin of replication (like those derived from pMB1 or ColE1), adding this compound to a culture can halt host cell protein synthesis and chromosomal replication, while plasmid replication continues for several hours.[13][14][15] This decoupling results in a significant increase in the number of plasmid copies per cell, which can be advantageous for maximizing plasmid DNA yield from a culture.[13][14]
Data Presentation: At-a-Glance Comparison
The following tables summarize the key differences and typical working parameters for this compound and ampicillin.
Table 1: Comparison of this compound and Ampicillin as Selection Agents
| Feature | This compound | Ampicillin |
| Mechanism of Action | Inhibits protein synthesis (Bacteriostatic) | Inhibits cell wall synthesis (Bactericidal) |
| Resistance Gene | cat (this compound acetyltransferase) | bla (β-lactamase) |
| Location of Resistance Enzyme | Intracellular | Secreted into the medium |
| Satellite Colonies | No | Yes, a common problem |
| Plasmid Stability (Long-term) | High, stable selective pressure | Moderate to Low, pressure decreases over time |
| Selection Stringency | High | Moderate |
| Effect on Plasmid Yield | Can be used to amplify relaxed plasmids | Can select for increased copy number |
Table 2: Typical Working Concentrations
| Antibiotic | Application | Typical Concentration |
| This compound | E. coli plasmid selection (liquid/solid) | 20-34 µg/mL[5][16] |
| Plasmid amplification | 170 µg/mL (inhibitory)[13][14] or 3-20 µg/mL (sub-inhibitory)[13][14] | |
| Ampicillin | E. coli plasmid selection (liquid/solid) | 50-100 µg/mL (can be increased to 200 µg/mL to reduce satellites)[3][4] |
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed.
Experimental Protocols
Protocol 1: Plasmid Stability Assay
This protocol is designed to compare the stability of a plasmid carrying either a this compound or ampicillin resistance marker in E. coli over approximately 40 generations.
Materials:
-
E. coli strain transformed with the test plasmid (e.g., pSB1C3 for this compound, pUC19 for ampicillin).
-
Luria-Bertani (LB) broth.
-
LB agar plates.
-
LB broth and LB agar plates containing the appropriate antibiotic (e.g., 30 µg/mL this compound or 100 µg/mL ampicillin).
-
Sterile culture tubes and micropipette tips.
-
Incubator (37°C), shaking incubator.
Procedure:
-
Initial Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking. This is your starting culture (Generation 0).
-
Serial Passaging:
-
Day 1 (Generation 0-10): Perform a 1:1000 dilution of the overnight culture into a new tube containing 5 mL of fresh LB broth without any antibiotic. This allows for plasmid loss to occur.[17] Incubate at 37°C with shaking for 24 hours (approximately 10 generations of growth).
-
Day 2 (Generation 10-20): Perform a 1:1000 dilution of the Day 1 culture into a new tube of 5 mL fresh, non-selective LB broth. Incubate for 24 hours.
-
Day 3 & 4 (Generation 20-40): Repeat the serial dilution process for two more days to reach approximately 40 generations.
-
-
Assessing Plasmid Loss:
-
At each 24-hour time point (Generation 10, 20, 30, 40), take an aliquot from the non-selective culture.
-
Create a serial dilution series (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) in sterile saline or LB.
-
Plate 100 µL of the appropriate dilutions onto two types of plates: a non-selective LB agar plate and a selective LB agar plate containing the antibiotic.
-
Incubate all plates at 37°C overnight.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on both the non-selective and selective plates for each time point.
-
Calculate the percentage of plasmid-containing cells using the following formula:
-
% Plasmid Stability = (CFU on Selective Plate / CFU on Non-Selective Plate) x 100
-
-
Plot the percentage of plasmid stability against the number of generations for both ampicillin and this compound to compare their stability profiles.
-
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. This compound acetyltransferase as a selection marker for chlamydial transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasmid and clonal interference during post-horizontal gene transfer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Plasmid-Mediated Antibiotic Resistance Is Enhanced by Increases in Plasmid Copy Number and Bacterial Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. Growth Of Bacterial Cultures [qiagen.com]
- 16. Direct and convenient measurement of plasmid stability in lab and clinical isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
Navigating the Landscape of Bacterial Selection: A Guide to Chloramphenicol Alternatives
For researchers, scientists, and drug development professionals, the choice of a bacterial selection marker is a critical decision that can impact experimental outcomes, from cloning efficiency to protein expression levels. While chloramphenicol has long been a staple in the molecular biology toolkit, a growing number of innovative alternatives offer distinct advantages, including the elimination of antibiotic resistance genes and improved performance in specific applications. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data and detailed protocols to inform your selection strategy.
Performance Comparison: A Head-to-Head Look at Selection Markers
The ideal selection marker should provide high selection efficiency, impose a minimal metabolic burden on the host, ensure plasmid stability, and not interfere with downstream applications. The following tables summarize the quantitative performance of this compound and its alternatives across these key parameters.
| Selection Marker | Selective Agent | Selection Efficiency (% Transformants) | Key Advantages | Key Disadvantages | Primary Citations |
| This compound (cat gene) | This compound | High (~95-100%) | Well-established, effective at low concentrations. | Antibiotic resistance gene, potential for metabolic burden. | [1] |
| ccdA/ccdB System | None (Toxin-Antitoxin) | Very High (>99%) | Antibiotic-free, extremely low background of non-transformants. | Requires specific host strains for plasmid propagation. | [2][3] |
| Auxotrophic Complementation (e.g., dapD) | Minimal Media | High (~90-99%) | Antibiotic-free, low metabolic burden. | Requires specific auxotrophic host strains, potential for slower initial growth. | [4][5] |
| mfabI | Triclosan | High (~95-100%) | Non-antibiotic selective agent, cost-effective. | Triclosan is a biocide with potential environmental concerns. | [6] |
| Selection Marker | Reported Impact on Protein Expression Yield | Plasmid Stability | Metabolic Burden | Primary Citations |
| This compound (cat gene) | Can sometimes reduce yield due to metabolic load of the resistance protein. | Generally high with continued selective pressure. | Moderate; expression of CAT enzyme required. | [7][8] |
| ccdA/ccdB System | Generally neutral to positive effect on protein yield due to low metabolic burden. | Very high due to post-segregational killing of plasmid-free cells. | Low; minimal protein expression required for maintenance. | [9] |
| Auxotrophic Complementation (e.g., dapD) | Can enhance protein yield by reducing metabolic stress compared to antibiotic resistance. | High in selective media, as plasmid is essential for survival. | Low; complements an existing metabolic pathway. | [10][11] |
| mfabI | Comparable to or slightly better than ampicillin in some studies. | High with triclosan selection. | Potentially lower than some antibiotic resistance markers. | [12] |
Experimental Protocols: A Practical Guide to Implementation
Detailed methodologies are crucial for the successful application of any selection system. Below are protocols for this compound selection and its key alternatives.
This compound Acetyltransferase (CAT) Assay
This protocol is used to determine the presence of a functional this compound acetyltransferase gene, which confers resistance.
Materials:
-
Cell lysate containing the CAT enzyme
-
¹⁴C-labeled this compound
-
Acetyl-CoA
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Ethyl acetate
-
TLC plate
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ¹⁴C-labeled this compound, and acetyl-CoA.
-
Add the cell lysate to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ethyl acetate to extract the this compound and its acetylated forms.
-
Separate the acetylated and unacetylated forms of this compound using thin-layer chromatography (TLC).
-
Quantify the amount of acetylated this compound by excising the corresponding spots from the TLC plate and measuring the radioactivity using a scintillation counter. The percentage of conversion reflects the CAT activity.[13]
ccdA/ccdB Positive Selection System
This protocol outlines the general steps for using a ccdB-based vector for positive selection of clones with an insert.
Materials:
-
ccdB-containing vector
-
DNA insert with compatible ends
-
T4 DNA Ligase and buffer
-
Competent E. coli cells that are sensitive to CcdB (e.g., DH5α, TOP10).
-
Competent E. coli cells that are resistant to CcdB for plasmid propagation (e.g., DB3.1, ccdB Survival™).[14]
-
LB agar plates with appropriate antibiotic for the vector backbone.
Procedure:
-
Digest the ccdB-containing vector with one or more restriction enzymes that cut within the ccdB gene.
-
Ligate the DNA insert into the linearized vector using T4 DNA Ligase.
-
Transform the ligation mixture into a CcdB-sensitive E. coli strain.
-
Plate the transformation on LB agar plates containing the appropriate antibiotic for the vector.
-
Only cells that have taken up a plasmid where the ccdB gene has been disrupted by the insert will survive and form colonies. Cells with the re-ligated, non-recombinant vector will express CcdB and be killed.[2][3]
-
To propagate the ccdB-containing vector itself, transformation must be performed in a CcdB-resistant strain.[14]
dapD Auxotrophic Complementation Selection
This protocol describes the selection of transformants using a dapD auxotrophic E. coli strain.
Materials:
-
A plasmid containing a functional dapD gene and the gene of interest.
-
LB medium supplemented with diaminopimelic acid (DAP).
-
Minimal medium lacking DAP.
Procedure:
-
Prepare competent cells of the dapD auxotrophic E. coli strain. These cells must be grown in media supplemented with DAP.[15]
-
Transform the competent cells with the plasmid carrying the dapD gene.
-
After a recovery period in DAP-supplemented medium, plate the transformed cells on minimal medium plates lacking DAP.
-
Only cells that have successfully taken up the plasmid containing the functional dapD gene will be able to synthesize DAP and grow on the minimal medium. Non-transformed cells will not be able to grow.[17][18]
mfabI/Triclosan Selection
This protocol details the use of the mfabI gene for selection with the non-antibiotic agent triclosan.
Materials:
-
Plasmid containing the mfabI gene.
-
Competent E. coli cells.
-
LB agar plates.
-
Triclosan stock solution.
Procedure:
-
Transform the competent E. coli cells with the mfabI-containing plasmid.
-
Plate the transformation on LB agar plates supplemented with an appropriate concentration of triclosan (e.g., 1 µM).[6]
-
Incubate the plates overnight. Only bacteria that have taken up the plasmid expressing the triclosan-resistant FabI enzyme will be able to grow.
-
For liquid cultures, supplement the growth medium with the same concentration of triclosan.[12]
Visualizing the Mechanisms: Pathways and Workflows
Understanding the underlying mechanisms of each selection marker is key to troubleshooting and optimizing experimental workflows. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Mechanism of this compound resistance.
Caption: The CcdA/CcdB toxin-antitoxin system.
Caption: Workflow for auxotrophic complementation.
Caption: Mechanism of mfabI-mediated triclosan resistance.
References
- 1. blog.quartzy.com [blog.quartzy.com]
- 2. Improved seamless mutagenesis by recombineering using ccdB for counterselection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel Antibiotic-Free Plasmid Selection System Based on Complementation of Host Auxotrophy in the NAD De Novo Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FabV/Triclosan Is an Antibiotic-Free and Cost-Effective Selection System for Efficient Maintenance of High and Medium -Copy Number Plasmids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective synthesis of plasmid-coded proteins by Escherichia coli during recovery from this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 9. Antibiotic-free selection in E. coli: new considerations for optimal design and improved production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an antibiotic-free plasmid selection system based on glycine auxotrophy for recombinant protein overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Electroporation & Electrocompetent Cell Preparation Protocol for DAP auxotroph E.coli WM3064 [protocols.io]
- 16. Conjugation with E. coli WM3064 | protocols [lowepowerlab.ucdavis.edu]
- 17. A diaminopimelic acid auxotrophic Escherichia coli donor provides improved counterselection following intergeneric conjugation with actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Researcher's Guide to Validating Chloramphenicol Resistance in Bacterial Transformants
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of chloramphenicol resistance in bacterial transformants. This guide provides a detailed comparison of Polymerase Chain Reaction (PCR) with alternative methods, supported by experimental protocols and data.
Introduction
Bacterial transformation is a cornerstone of molecular biology, enabling the introduction of foreign plasmid DNA into bacteria. These plasmids often carry genes for desirable traits, including antibiotic resistance, which serves as a selectable marker. After transformation, it is crucial to verify that the bacteria have successfully incorporated the plasmid and express the resistance phenotype. This guide focuses on methods for validating this compound resistance, a common selectable marker, with a primary emphasis on PCR-based techniques and a comparison with other established methods.
The most common mechanism for this compound resistance is the enzymatic inactivation of the antibiotic by this compound Acetyltransferase (CAT).[1][2][3] This enzyme, encoded by the cat gene, catalyzes the acetylation of this compound, preventing it from binding to bacterial ribosomes and inhibiting protein synthesis.[1][2][4]
Method 1: PCR-Based Validation of the cat Gene
PCR is a rapid and highly specific method to confirm the presence of the this compound resistance (cat) gene in transformed bacterial colonies. This technique eliminates the need for extensive culturing and plasmid purification, providing results in a matter of hours.
Experimental Protocol: Colony PCR for the cat Gene
This protocol is designed for the rapid screening of E. coli colonies.
1. Materials:
-
Putative transformant colonies on an agar plate.
-
Sterile water (nuclease-free).
-
PCR tubes.
-
Primers specific for the cat gene (e.g., Forward: 5'-GCACTGCCGGAAATATACCG-3', Reverse: 5'-TTGGCCTGAATGCCATTTTT-3').
-
Taq DNA Polymerase or a robust PCR master mix (e.g., OneTaq® Quick-Load® 2X Master Mix).[5]
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
2. Procedure:
-
Colony Preparation:
-
Label PCR tubes for each colony to be tested, including a negative control (non-transformed bacteria) and a positive control (plasmid DNA).
-
Using a sterile pipette tip or toothpick, pick a small, well-isolated colony from the agar plate.[6][7]
-
Submerge the tip into a corresponding PCR tube containing 20-50 µL of sterile water.[8] Swirl the tip to dislodge the cells.
-
Optional: Create a "patch plate" by streaking the same toothpick onto a new master plate to preserve the colony for later use.[6]
-
-
Cell Lysis:
-
Heat the PCR tubes in a thermocycler at 95-98°C for 10 minutes to lyse the cells and release the plasmid DNA.[6]
-
Centrifuge the tubes briefly to pellet the cell debris. The supernatant will be used as the DNA template.
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix on ice. For a typical 25 µL reaction:
Component Volume/Final Concentration 2X PCR Master Mix 12.5 µL Forward Primer (10 µM) 1 µL (0.4 µM) Reverse Primer (10 µM) 1 µL (0.4 µM) Nuclease-Free Water 9.5 µL | Total | 24 µL |
-
Aliquot 24 µL of the master mix into fresh PCR tubes.
-
Add 1 µL of the supernatant (DNA template) from the lysed colony prep to each corresponding tube.[8]
-
-
Thermocycling Conditions:
Step Temperature Time Cycles Initial Denaturation 95°C 5 minutes 1 Denaturation 95°C 30 seconds \multirow{3}{}{30-35} Annealing 55-60°C 30 seconds Extension 72°C 1 min/kb Final Extension 72°C 5 minutes 1 Hold 4°C ∞ 1 *Annealing temperature should be optimized based on the specific primers used.
-
Result Analysis:
-
Analyze the PCR products by running 5-10 µL of each reaction on a 1% agarose gel alongside a DNA ladder.
-
A band of the expected size (corresponding to the amplified portion of the cat gene) indicates a positive transformant.
-
Alternative Validation Methods
While PCR confirms the presence of the resistance gene, other methods can be used to verify the functional expression of the resistance phenotype.
Phenotypic Method: Replica Plating
Replica plating is a simple technique to screen for antibiotic resistance by comparing colony growth on selective versus non-selective media.[9][10]
Experimental Protocol:
-
Gently press a sterile velveteen cloth mounted on a block onto the surface of the "master" plate containing the original transformant colonies.[9]
-
Carefully press the velveteen block onto a new "replica" plate containing LB agar with this compound (e.g., 25-34 µg/mL). Ensure the orientation is maintained.
-
Incubate the replica plate overnight at 37°C.
-
Compare the replica plate to the master plate. Colonies that grow on the this compound-containing plate are resistant.[9]
Phenotypic Method: Minimum Inhibitory Concentration (MIC) Testing
MIC testing determines the lowest concentration of an antibiotic that prevents visible bacterial growth, providing quantitative data on the level of resistance.[11][12] Broth microdilution is a common method.[12][13]
Experimental Protocol (Broth Microdilution):
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in Mueller-Hinton broth.[11]
-
Inoculate each well with a standardized bacterial suspension (e.g., ~5x10^5 CFU/mL) of the putative transformant.[11][12] Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound in a well with no visible turbidity (growth).[11]
Biochemical Method: this compound Acetyltransferase (CAT) Assay
This assay directly measures the activity of the CAT enzyme, confirming that the resistance gene is being expressed and is functional.[14] Assays can be colorimetric or, more sensitively, use a radiolabeled substrate.[14][15]
Experimental Protocol (Radioactive Assay):
-
Prepare a cell lysate from the transformed bacteria.[15][16]
-
Incubate the lysate with [¹⁴C]this compound and acetyl-CoA.[15][17]
-
The CAT enzyme, if present, will transfer the acetyl group to the this compound.
-
Extract the reaction products with an organic solvent like ethyl acetate.[15][16]
-
Separate the acetylated and unacetylated forms using thin-layer chromatography (TLC).[15][16]
-
Quantify the conversion by autoradiography or scintillation counting.[15][17]
Comparison of Validation Methods
The choice of validation method depends on the specific experimental needs, balancing factors like speed, cost, and the type of information required.
| Feature | Colony PCR | Replica Plating | MIC Testing | CAT Assay |
| Principle | Amplification of the cat gene.[18] | Differential growth on selective media.[9] | Determining the lowest inhibitory antibiotic concentration.[12] | Detection of CAT enzyme activity.[14] |
| Information Provided | Presence of the resistance gene (Genotypic). | Functional resistance (Phenotypic, Qualitative). | Level of resistance (Phenotypic, Quantitative). | Functional gene expression (Biochemical, Quantitative). |
| Speed | Fast (3-4 hours). | Moderate (24 hours). | Slow (24-48 hours). | Slow (24-48 hours, including cell growth). |
| Sensitivity | Very High. Can detect a single gene copy. | Moderate. Dependent on expression level. | High. | High.[15] |
| Specificity | Very High (primer-dependent). | Moderate. Spontaneous mutations can occur. | High. | Very High. |
| Throughput | High (96/384-well format). | High. | Moderate (96-well format). | Low to Moderate. |
| Cost | Moderate. | Low. | Moderate. | High (especially radioactive assays). |
| Advantages | Rapid, specific, minimal culture needed.[19] | Simple, inexpensive, high-throughput screening.[9] | Provides quantitative resistance data.[11] | Directly confirms functional enzyme expression.[14] |
| Limitations | Does not confirm gene expression or functional resistance. | Not quantitative; can miss weakly resistant colonies. | More labor-intensive and slower than screening methods. | Complex, may require specialized reagents/equipment. |
Quantitative Data Summary
The following table presents hypothetical data from a transformation experiment to illustrate the outcomes from different validation methods.
| Validation Method | Number of Colonies Screened | Number of Positives | Success Rate (%) | Notes |
| Colony PCR | 96 | 92 | 95.8 | Confirms presence of the cat gene. |
| Replica Plating | 96 | 89 | 92.7 | Confirms growth on selective media. |
| MIC Testing | 20 (from PCR positives) | 20 | 100 | All PCR-positive colonies showed MIC > 64 µg/mL (Resistant). Wild-type showed MIC of 4 µg/mL (Susceptible). |
| CAT Assay | 20 (from PCR positives) | 19 | 95.0 | One PCR-positive clone showed no detectable enzyme activity, suggesting a non-functional gene or expression issue. |
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz help to clarify complex processes.
Experimental Workflow
Caption: Workflow for validating transformants using colony PCR.
Mechanism of Resistance
Caption: this compound action vs. CAT enzyme resistance mechanism.
Conclusion
Validating this compound resistance is a critical step in confirming successful bacterial transformation. While multiple methods exist, each offers distinct advantages. Colony PCR provides a rapid and specific genotypic confirmation of the presence of the cat gene. For phenotypic confirmation of functional resistance, replica plating offers a simple, low-cost screen, while MIC testing provides valuable quantitative data on the level of resistance. For detailed studies on gene expression, the CAT assay directly confirms the production of a functional enzyme. The optimal validation strategy often involves a combination of these techniques, for instance, using colony PCR for high-throughput initial screening followed by MIC testing or CAT assays for key clones to ensure they are phenotypically and functionally resistant.
References
- 1. This compound acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular basis of the persistence of this compound resistance among Escherichia coli and Salmonella spp. from pigs, pork and humans in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Colony PCR | protocols [lowepowerlab.ucdavis.edu]
- 7. csun.edu [csun.edu]
- 8. The Polymenis Lab - Colony PCR (E. coli) [sites.google.com]
- 9. Replica plating - Wikipedia [en.wikipedia.org]
- 10. Isolation of antibiotic resistance mutant by replica plating | PPTX [slideshare.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing [bio-protocol.org]
- 14. revvity.com [revvity.com]
- 15. This compound acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. researchgate.net [researchgate.net]
- 18. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 19. quora.com [quora.com]
A Comparative Analysis of Chloramphenicol and Tetracycline Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the resistance mechanisms bacteria employ against two broad-spectrum antibiotics: chloramphenicol and tetracycline. Understanding these mechanisms at a molecular level is crucial for the development of novel antimicrobial strategies and for combating the growing threat of antibiotic resistance. This document details the primary modes of resistance, presents quantitative experimental data for comparison, outlines detailed experimental protocols for key assays, and visualizes the underlying molecular pathways.
Overview of Resistance Mechanisms
Bacteria have evolved sophisticated strategies to counteract the antimicrobial effects of this compound and tetracycline. While both antibiotics inhibit protein synthesis, they target different ribosomal subunits, leading to distinct yet sometimes overlapping resistance mechanisms.
This compound , which binds to the 50S ribosomal subunit and inhibits peptidyl transferase activity, is primarily resisted through enzymatic inactivation.[1][2] Efflux pumps and, to a lesser extent, target site modifications also contribute to resistance.[3][4]
Tetracycline , which binds to the 30S ribosomal subunit and prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, is most commonly resisted through the action of efflux pumps and ribosomal protection proteins.[5][6] Enzymatic inactivation of tetracycline is a less frequent mechanism.[5]
The major resistance mechanisms for each antibiotic are summarized below:
| Resistance Mechanism | This compound | Tetracycline |
| Enzymatic Inactivation | Primary Mechanism: Acetylation by this compound Acetyltransferases (CATs).[1] | Less Common: Oxidation by tetracycline monooxygenases (e.g., TetX). |
| Efflux Pumps | Secondary Mechanism: Expulsion of the drug from the cell via specific or multidrug transporters (e.g., CmlA, FloR, AcrAB-TolC).[3][4][7] | Primary Mechanism: Active efflux of the drug via tetracycline-specific pumps (e.g., Tet(A), Tet(B), Tet(K), Tet(L)).[8] |
| Ribosomal Protection | Rare: Not a common mechanism. | Primary Mechanism: Displacement of the antibiotic from the ribosome by ribosomal protection proteins (e.g., Tet(M), Tet(O)).[9][10] |
| Target Site Modification | Rare: Mutations in the 23S rRNA. | Rare: Mutations in the 16S rRNA.[5] |
Quantitative Comparison of Resistance Mechanisms
The efficacy of different resistance mechanisms can be quantified through various experimental parameters. This section provides a comparative summary of key quantitative data for the primary resistance mechanisms against this compound and tetracycline.
Minimum Inhibitory Concentrations (MIC)
MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A significant increase in the MIC is a hallmark of antibiotic resistance.
| Antibiotic | Resistance Gene(s) | Host Organism | MIC Range (µg/mL) - Resistant | MIC Range (µg/mL) - Susceptible |
| This compound | catA1, catB4 | E. coli | 16 - 512[11] | ≤ 8[12] |
| cmlA | E. coli | 32 - 256[12] | ≤ 8[12] | |
| Tetracycline | tet(A) | E. coli | 16 - >128[13][14] | ≤ 4[14] |
| tet(B) | E. coli | 16 - >128[13] | ≤ 4[14] | |
| tet(C) | E. coli | 2 - 16[15] | ≤ 4[15] | |
| tet(K) | E. coli | 128[8] | ≤ 4[8] | |
| tet(L) | E. coli | >16[13] | ≤ 4[13] | |
| tet(M) | E. coli | 128[8] | ≤ 4[8] |
Enzymatic Inactivation Kinetics
The efficiency of enzymatic inactivation can be described by the Michaelis-Menten kinetic parameters, Km (substrate affinity) and kcat (turnover number).
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| CAT (Type A) | This compound | 20.5[5] | - | - |
| VcCAT (Type B) | This compound | 764 ± 37[16] | 63[16] | 8.25 x 10⁴[16] |
| AfCAT (Type C) | This compound | 1030 ± 120[16] | 1.8[16] | 1.75 x 10³[16] |
No kinetic data for tetracycline-inactivating enzymes was readily available in the search results.
Efflux Pump Kinetics
The transport efficiency of efflux pumps can be characterized by their affinity for the substrate (Km) and the maximum rate of transport (Vmax).
| Efflux Pump | Substrate | Km | Vmax | Organism |
| Tet(A) (RP4 plasmid) | Tetracycline | 2.0 - 3.54 µM[17][18] | 0.15 nmol/min/mg protein[17][18] | Pseudomonas putida |
| Tetracycline Influx | Tetracycline | 2.5 mM[17][18] | 50 nmol/min/mg protein[17][18] | Pseudomonas putida (sensitive) |
Note: The affinity of the Tet(A) efflux pump for tetracycline is approximately 1,000-fold greater than the affinity of the uptake system in susceptible cells.[17][18]
Ribosomal Protection
Ribosomal protection proteins (RPPs) reduce the affinity of tetracycline for the ribosome.
| Parameter | Value | Description |
| Tetracycline Kd (Ribosome) | 1 - 20 µM[9] | Dissociation constant of tetracycline from the 30S ribosomal subunit in the absence of RPPs. |
| Tetracycline Apparent Kd (with Tet(O)/Tet(M)) | 5 - 30 µM[9] | Apparent dissociation constant of tetracycline from the 30S ribosomal subunit in the presence of Tet(O) or Tet(M). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and tetracycline resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution (this compound or Tetracycline)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well with no antibiotic and a sterility control well with no bacteria.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
This compound Acetyltransferase (CAT) Activity Assay (DTNB-based)
This spectrophotometric assay measures the activity of CAT by detecting the production of Coenzyme A (CoA), which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[19]
Materials:
-
Bacterial cell lysate containing CAT enzyme
-
100 mM Tris-HCl buffer, pH 7.8
-
10 mM Acetyl-CoA
-
10 mM this compound
-
10 mM DTNB in Tris-HCl buffer
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
940 µL of 100 mM Tris-HCl, pH 7.8
-
10 µL of 10 mM DTNB
-
20 µL of 10 mM Acetyl-CoA
-
20 µL of 10 mM this compound
-
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding 10 µL of the cell lysate containing the CAT enzyme.
-
Immediately mix by inversion and monitor the increase in absorbance at 412 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of the product, 5-thio-2-nitrobenzoic acid (TNB), which is 13,600 M⁻¹cm⁻¹.
Efflux Pump Activity Assay (Ethidium Bromide-Agar Based)
This method provides a simple way to visualize and semi-quantify efflux pump activity based on the fluorescence of ethidium bromide (EtBr), a substrate for many multidrug efflux pumps.[20][21]
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium bromide (EtBr) stock solution
-
Bacterial cultures to be tested
-
UV transilluminator
Procedure:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 2.0, 2.5 mg/L).
-
Divide the plates into sectors for each bacterial strain to be tested.
-
Inoculate each sector with a streak of the respective bacterial culture.
-
Incubate the plates overnight at 37°C.
-
Examine the plates under UV light.
-
The level of fluorescence is inversely proportional to the efflux pump activity. Strains with high efflux activity will show low fluorescence as they pump out the EtBr. The minimal concentration of EtBr that produces fluorescence can be used as a measure of efflux pump activity.
In Vitro Transcription-Translation Coupled Assay for Ribosomal Protection
This assay assesses the ability of ribosomal protection proteins to overcome the inhibitory effect of tetracycline on protein synthesis.[6][22]
Materials:
-
Cell-free E. coli S30 extract for in vitro transcription-translation
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or CAT) under the control of a bacterial promoter
-
Purified ribosomal protection protein (e.g., Tet(M) or Tet(O))
-
Tetracycline solution
-
Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine)
-
GTP solution
Procedure:
-
Set up in vitro transcription-translation reactions in microcentrifuge tubes. Each reaction should contain the S30 extract, plasmid DNA, and the amino acid mixture.
-
Prepare a series of reactions with varying concentrations of tetracycline.
-
To a subset of these reactions, add a fixed concentration of the purified ribosomal protection protein and GTP.
-
Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
Stop the reactions and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitated proteins on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Quantify the amount of synthesized protein by measuring the radioactivity of the filters using a scintillation counter.
-
Compare the levels of protein synthesis in the presence and absence of the ribosomal protection protein at different tetracycline concentrations. A restoration of protein synthesis in the presence of the RPP indicates its protective function.
Visualization of Resistance Mechanisms and Regulatory Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular mechanisms and regulatory pathways involved in this compound and tetracycline resistance.
This compound Resistance Mechanisms
Caption: Overview of this compound resistance mechanisms within a bacterial cell.
Tetracycline Resistance Mechanisms
Caption: Key mechanisms of tetracycline resistance in bacteria.
Regulation of Tetracycline Resistance by TetR
Caption: The TetR repressor system for regulating tetracycline efflux.
Two-Component System Regulation of Efflux Pumps
Caption: A generalized two-component system regulating efflux pump expression.
References
- 1. This compound acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Split-Chloramphenicol Acetyl Transferase Assay to Study Protein-Protein Interactions and Ubiquitylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. louis.uah.edu [louis.uah.edu]
- 6. search.library.nyu.edu [search.library.nyu.edu]
- 7. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Two Component Signal Transduction System CpxAR in Conferring Cefepime and this compound Resistance in Klebsiella pneumoniae NTUH-K2044 | PLOS One [journals.plos.org]
- 10. Comparison of kinetics of active tetracycline uptake and active tetracycline efflux in sensitive and plasmid RP4-containing Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Molecular basis of the persistence of this compound resistance among Escherichia coli and Salmonella spp. from pigs, pork and humans in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CpxR/CpxA Two-component Regulatory System Up-regulates the Multidrug Resistance Cascade to Facilitate Escherichia coli Resistance to a Model Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural and functional characterization of three Type B and C this compound acetyltransferases from Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Comparison of kinetics of active tetracycline uptake and active tetracycline efflux in sensitive and plasmid RP4-containing Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic Assay of this compound Acetyltransferase [sigmaaldrich.com]
- 20. [PDF] Role of the Two Component Signal Transduction System CpxAR in Conferring Cefepime and this compound Resistance in Klebsiella pneumoniae NTUH-K2044 | Semantic Scholar [semanticscholar.org]
- 21. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 22. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Efficacy of Chloramphenicol Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of chloramphenicol and its key analogs: thiamphenicol and florfenicol. The information presented is curated from experimental data to assist researchers in selecting the appropriate compound for their studies.
Mechanism of Action
This compound and its analogs are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis in bacteria. They bind to the A-site of the 50S ribosomal subunit, preventing the binding of aminoacyl-tRNA and thereby inhibiting the peptidyl transferase step of protein elongation.[1][2]
Resistance
The primary mechanism of resistance to this compound is enzymatic inactivation by this compound acetyltransferase (CAT).[3][4] This enzyme catalyzes the acetylation of the hydroxyl groups of this compound, preventing it from binding to the ribosome.[3][5]
Quantitative Efficacy Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, thiamphenicol, and florfenicol against common bacterial strains. Lower MIC values indicate greater efficacy.
| Antibiotic | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference(s) |
| This compound | ≥32 | ≥32 | ≥64 | [6] |
| Thiamphenicol | - | - | - | [7] |
| Florfenicol | ≥16 | - | - | [6] |
Experimental Protocols
Detailed methodologies for two common in vitro susceptibility tests are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
Stock solutions of this compound and its analogs
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a stock solution of each antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of each antibiotic in the broth medium within the wells of the microtiter plate. The final volume in each well should be 100 µL.[8]
-
Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9] c. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (broth with bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: a. Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[10]
-
Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[8]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
Filter paper disks impregnated with known concentrations of this compound and its analogs
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or caliper
Procedure:
-
Prepare Bacterial Inoculum: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[11][12]
-
Inoculate Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.[11] b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11][13]
-
Apply Antibiotic Disks: a. Using sterile forceps or a disk dispenser, place the antibiotic-impregnated disks onto the surface of the inoculated agar plate.[12] b. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.[12]
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.[12]
-
Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[12] b. Interpret the results as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizations
Caption: Mechanism of action of this compound analogs.
Caption: Mechanism of resistance via this compound Acetyltransferase (CAT).
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
References
- 1. pnas.org [pnas.org]
- 2. This compound binds to the 50S portion of a ribosome, which wil... | Study Prep in Pearson+ [pearson.com]
- 3. This compound acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial effect of this compound, thiamphenicol and florfenicol against aquatic animal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 10. goldbio.com [goldbio.com]
- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. asm.org [asm.org]
Navigating the Labyrinth of Resistance: A Comparative Guide to Chloramphenicol Cross-Resistance Patterns
For researchers, scientists, and drug development professionals, understanding the intricate web of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of cross-resistance patterns between the broad-spectrum antibiotic chloramphenicol and other major antibiotic classes, supported by experimental data and detailed methodologies.
The emergence of bacterial strains resistant to this compound, a potent inhibitor of protein synthesis, often heralds a broader resistance to other structurally and functionally unrelated antibiotics. This phenomenon, known as cross-resistance, is primarily driven by a limited number of molecular mechanisms, including enzymatic inactivation of the drug, active efflux from the bacterial cell, and modifications to the antibiotic's target site. This guide delves into the specifics of these mechanisms and their implications for cross-resistance with key antibiotic classes.
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the impact of this compound resistance on the susceptibility of bacteria to other antibiotics.
Table 1: Cross-Resistance in Escherichia coli
| Antibiotic Class | Antibiotic | This compound-Susceptible E. coli MIC (µg/mL) | This compound-Resistant E. coli MIC (µg/mL) | Fold Increase in Resistance | Primary Resistance Mechanism(s) |
| Phenicols | Florfenicol | ≤2 | 8 - ≥256 | 4 - >128 | Efflux (cmlA, floR), Enzymatic (cat)[1] |
| Tetracyclines | Tetracycline | 1 - 4 | 16 - >256 | 4 - >64 | Efflux (AcrAB-TolC)[1] |
| Quinolones | Ciprofloxacin | ≤0.06 - 0.25 | 0.5 - >32 | 8 - >128 | Efflux (AcrAB-TolC), Target site mutations |
| Nalidixic Acid | 2 - 8 | 32 - >256 | 4 - >32 | Efflux (AcrAB-TolC) | |
| Aminoglycosides | Kanamycin | 2 - 8 | 16 - >256 | 8 - >32 | Efflux (cmlA/MdfA)[2], Enzymatic modification |
| Streptomycin | 4 - 16 | 32 - >256 | 8 - >16 | Efflux, Enzymatic modification[1] | |
| Beta-lactams | Ampicillin | 2 - 8 | 2 - >256 | 1 - >32 | Co-carriage of resistance genes (e.g., on plasmids)[3] |
| Macrolides | Erythromycin | 4 - 16 | 16 - >128 | 4 - >8 | Efflux (cmlA/MdfA)[2] |
Table 2: Cross-Resistance in Salmonella spp.
| Antibiotic Class | Antibiotic | This compound-Susceptible Salmonella MIC (µg/mL) | This compound-Resistant Salmonella MIC (µg/mL) | Fold Increase in Resistance | Primary Resistance Mechanism(s) |
| Phenicols | Florfenicol | ≤2 | 37.5 - 150 | 18 - 75 | Efflux (floR)[4] |
| Tetracyclines | Tetracycline | 2 - 8 | 16 - >64 | 2 - >8 | Co-resistance (plasmids)[5] |
| Quinolones | Ofloxacin | ≤0.25 | >1 | >4 | Co-resistance[6] |
| Aminoglycosides | Streptomycin | 4 - 16 | >32 | >2 | Co-resistance (plasmids)[5] |
| Beta-lactams | Ampicillin | 2 - 8 | >16 | >2 | Co-resistance (plasmids)[5] |
| Sulfonamides | Sulfamethoxazole | 16 - 64 | >256 | >4 | Co-resistance (plasmids)[5] |
Table 3: Cross-Resistance in Pseudomonas aeruginosa
| Antibiotic Class | Antibiotic | This compound-Susceptible P. aeruginosa MIC (µg/mL) | This compound-Resistant P. aeruginosa MIC (µg/mL) | Fold Increase in Resistance | Primary Resistance Mechanism(s) |
| Phenicols | This compound | 4 - 32 | ≥200 - 400 | >6 - 100 | Efflux, Enzymatic (CAT)[7][8] |
| Quinolones | Ciprofloxacin | 0.25 - 1 | 5 - 640 | 20 - >640 | Efflux (MexAB-OprM)[9] |
| Tetracyclines | Tetracycline | 8 - 32 | 5 - 640 | Variable | Efflux[9] |
| Macrolides | Erythromycin | >128 | 40 - 80 | - | Efflux[9] |
Table 4: Cross-Resistance in Staphylococcus aureus
| Antibiotic Class | Antibiotic | This compound-Susceptible S. aureus MIC (µg/mL) | This compound-Resistant S. aureus MIC (µg/mL) | Fold Increase in Resistance | Primary Resistance Mechanism(s) |
| Phenicols | Florfenicol | - | - | - | Efflux (fexA)[10] |
| Tetracyclines | Tetracycline | - | - | - | Co-resistance (plasmids) |
| Macrolides | Clindamycin | - | - | - | Co-resistance (plasmids) |
Key Resistance Mechanisms and Their Cross-Resistance Profiles
The observed cross-resistance patterns are underpinned by specific molecular mechanisms. Understanding these mechanisms is crucial for predicting and potentially circumventing resistance.
Enzymatic Inactivation: this compound Acetyltransferases (CATs)
The most common mechanism of this compound resistance is its inactivation by this compound acetyltransferases (CATs).[11] These enzymes catalyze the acetylation of this compound, rendering it unable to bind to the bacterial ribosome.[11] While primarily conferring high-level resistance to this compound, some CAT variants have been shown to have a broader substrate range. For instance, CATI can also confer resistance to fusidic acid by sequestering the antibiotic, although it does not modify it.[12]
Efflux Pumps: The Cellular Sentinels
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Several multi-drug resistance (MDR) efflux pumps are implicated in this compound resistance and contribute significantly to cross-resistance.
-
Resistance-Nodulation-Division (RND) Family: The AcrAB-TolC efflux system in E. coli is a major contributor to intrinsic and acquired resistance to a vast array of compounds, including this compound, tetracyclines, quinolones, and some beta-lactams. Overexpression of this pump is a common mechanism of multi-drug resistance.
-
Major Facilitator Superfamily (MFS): The CmlA/MdfA efflux pump in E. coli is another key player, responsible for the extrusion of this compound, tetracycline, erythromycin, and certain quinolones.[2] The cmlA gene is often found on plasmids that also carry other resistance genes, facilitating the spread of multi-drug resistance.[13]
Target Site Modification
While less common for this compound, mutations in the 23S rRNA, a component of the 50S ribosomal subunit where this compound binds, can confer resistance. Such mutations can also lead to cross-resistance with other antibiotics that bind to the same or overlapping sites, such as macrolides and lincosamides.
Signaling Pathways and Regulatory Networks
The expression of resistance determinants, particularly efflux pumps, is often tightly regulated by complex signaling pathways. The Multiple Antibiotic Resistance (Mar) regulon in E. coli is a well-characterized example.
Caption: The Mar Regulon Signaling Pathway.
Activation of the Mar regulon, often triggered by exposure to certain antibiotics like tetracycline or salicylate, leads to the derepression of the marRAB operon. The resulting MarA protein is a transcriptional activator that upregulates the expression of the AcrAB-TolC efflux pump and downregulates the OmpF porin, leading to decreased antibiotic influx and increased efflux, culminating in a multi-drug resistant phenotype.
Experimental Protocols
The determination of cross-resistance patterns relies on standardized laboratory procedures to measure the susceptibility of bacterial isolates to various antibiotics.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Experimental Workflow:
Caption: Broth Microdilution MIC Assay Workflow.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of at least 1000 µg/mL.
-
Preparation of Microtiter Plates: In a 96-well plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB and add to each well of the microtiter plate to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around antibiotic-impregnated disks.
Experimental Workflow:
Caption: Kirby-Bauer Disk Diffusion Workflow.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[2]
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[2][14] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.[14]
-
Application of Antibiotic Disks: Aseptically place the antibiotic disks on the inoculated agar surface, ensuring firm contact.[14]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[4]
-
Measurement and Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters.[15] Compare the measurements to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to each antibiotic.[14]
Conclusion
The cross-resistance patterns observed with this compound are a stark reminder of the interconnectedness of antibiotic resistance mechanisms. The upregulation of a single efflux pump or the acquisition of a plasmid carrying multiple resistance genes can render a bacterium resistant to a wide range of therapeutic agents. For researchers and drug development professionals, a deep understanding of these patterns and the underlying molecular and regulatory networks is essential for the development of novel therapeutic strategies that can outmaneuver the ever-evolving landscape of bacterial resistance. This includes the design of new antibiotics that can evade these resistance mechanisms or the development of adjuvants that can inhibit them, ultimately preserving the efficacy of our existing antibiotic arsenal.
References
- 1. Characterization of this compound Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Escherichia coli cmlA Gene Encodes the Multidrug Efflux Pump Cmr/MdfA and Is Responsible for Isopropyl-β-d-Thiogalactopyranoside Exclusion and Spectinomycin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study: Different resistant E coli strains can cross-protect | CIDRAP [cidrap.umn.edu]
- 4. Detection of Multidrug-Resistant Salmonella enterica Serotype typhimurium DT104 Based on a Gene Which Confers Cross-Resistance to Florfenicol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial resistance of selected Salmonella isolates from food animals and food in Alberta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The resistance of Pseudomonas aeruginosa to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to this compound in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Resurgence of this compound Resistance in Methicillin-Resistant Staphylococcus aureus Due to the Acquisition of a Variant Florfenicol Exporter (fexAv)-Mediated this compound Resistance in Kuwait Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional characterization of three Type B and C this compound acetyltransferases from Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structural basis for substrate versatility of this compound acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Efficacy of this compound Therapy for Escherichia coli by Targeting the Secondary Resistome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chloramphenicol Disposal: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chloramphenicol is a critical responsibility for all laboratory personnel. As a potent, heat-stable antibiotic classified as a hazardous substance, this compound and its associated waste streams require meticulous handling to protect both human health and the environment. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste in a research setting.
This compound is recognized as a hazardous waste and a suspected carcinogen and reproductive toxin.[1][2][3] It is also toxic to aquatic organisms, making its release into the environment a significant concern.[1] Crucially, this compound is not inactivated by standard autoclaving or boiling, rendering these common laboratory sterilization methods ineffective for its disposal.[4] The required method of disposal is incineration by a licensed hazardous waste management service.[1][5]
Immediate Safety and Handling Protocols
Before handling this compound, ensure all safety measures are in place.
-
Engineering Controls : Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent inhalation of dust.[6] Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Personal Protective Equipment (PPE) : Mandatory PPE includes a lab coat, nitrile or chloroprene gloves, and ANSI-approved safety glasses or goggles.[6] When handling powders, a respirator may be required.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Contaminated work clothing should not be allowed out of the laboratory.[7]
Step-by-Step Disposal Procedures
The fundamental principle for this compound waste is segregation. All items that have come into contact with the antibiotic must be treated as hazardous chemical waste. Do not mix this compound waste with general refuse, biohazardous waste intended for autoclaving, or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal of Pure this compound and Stock Solutions
-
Unused or Expired Solid Compound : Keep in its original, tightly sealed container. Label it clearly as "Hazardous Waste: this compound."
-
Aqueous Stock Solutions : These are considered hazardous chemical waste.[4] Collect all waste solutions in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour them down the drain, as wastewater treatment plants cannot remove the antibiotic, which can harm aquatic life and promote antibiotic resistance.[5][8]
Disposal of Contaminated Laboratory Materials
This category includes, but is not limited to:
-
Culture media (liquid or solid)
-
Pipette tips and serological pipettes
-
Gloves, bench paper, and other disposable PPE
-
Culture plates, flasks, and tubes
-
Syringes and needles
Procedure :
-
Segregate at the Point of Use : Place all disposables contaminated with this compound into a designated hazardous waste container immediately after use.[6]
-
Containerization : Use a container approved for hazardous waste. Depending on local regulations, this may be a rigid, puncture-proof container with a purple lid (indicating cytotoxic/cytostatic waste) or another specifically designated container.[4] For sharps, a dedicated sharps container for chemically contaminated sharps must be used.
-
Labeling : Ensure the container is labeled with "Hazardous Waste," lists "this compound" as a primary component, and displays the appropriate hazard symbols.
Management of Spills
In the event of a this compound spill, immediate and careful action is required.
-
Alert Personnel : Inform others in the vicinity and restrict access to the area.
-
Don Appropriate PPE : At a minimum, wear a lab coat, double gloves, and safety goggles. For a large spill of solid powder, respiratory protection is necessary.
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with absorbent paper to avoid raising dust.[1] Use dry cleanup methods such as carefully sweeping the material into a dustpan or using a vacuum cleaner equipped with a HEPA filter. Do not use air hoses.[5]
-
For Liquid Spills : Cover with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
-
Collect Waste : Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly with soap and copious amounts of water.[6] All cleaning materials must also be disposed of as hazardous waste.
Data Presentation: this compound Waste Management Summary
The following table summarizes the proper disposal streams for different types of this compound waste. As quantitative disposal limits are not applicable for incineration, this table focuses on procedural requirements.
| Waste Type | Hazard Classification | Required Handling & Container | Disposal Method |
| Pure/Expired Solid this compound | Hazardous Chemical, Suspected Carcinogen/Reprotoxin | Keep in original or sealed, labeled container. Store in a secure, designated hazardous waste accumulation area.[6] | Collection by licensed hazardous waste vendor for incineration.[1][7] |
| This compound Stock Solutions | Hazardous Chemical Waste | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams. | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Media (Liquid & Solid) | Hazardous Chemical Waste (Heat-stable) | Collect in a leak-proof container or biohazard bag clearly marked for chemical incineration (not autoclaving). | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Disposables & PPE | Hazardous Chemical Waste | Place in a designated, labeled hazardous waste container (e.g., purple-lidded bin or bag).[4] | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Sharps | Hazardous Chemical Waste, Sharps Hazard | Place in a puncture-proof sharps container specifically designated for chemically contaminated sharps. | Collection by licensed hazardous waste vendor for incineration. |
Experimental Protocols
Standard laboratory practice does not involve the chemical inactivation or degradation of this compound as a disposal method. Research into degradation pathways, such as using UV/H₂O₂ processes, exists in an environmental remediation context but is not suitable or recommended for routine laboratory waste disposal.[9] The established and required protocol is the complete destruction of the compound via high-temperature incineration.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of any material potentially contaminated with this compound.
References
- 1. americanbio.com [americanbio.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bsavalibrary.com [bsavalibrary.com]
- 5. boards.straightdope.com [boards.straightdope.com]
- 6. research.uga.edu [research.uga.edu]
- 7. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 8. boards.straightdope.com [boards.straightdope.com]
- 9. iwaponline.com [iwaponline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
